Rad51-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31N5O4S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
propan-2-yl N-[4-[5-[2-cyclopropylsulfonyl-4-(1H-pyrazol-4-ylamino)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H31N5O4S2/c1-15(2)34-25(31)30-17-5-3-16(4-6-17)24-26-14-22(35-24)21-10-7-18(29-19-12-27-28-13-19)11-23(21)36(32,33)20-8-9-20/h7,10-17,20,29H,3-6,8-9H2,1-2H3,(H,27,28)(H,30,31) |
InChI Key |
OBHGDDQTTLOIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC4=CNN=C4)S(=O)(=O)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Rad51-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability. Its central role in DNA repair also makes it a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. Rad51-IN-7 is a novel small molecule inhibitor of Rad51. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular pathways.
Core Mechanism of Action
This compound and its analogs, such as RI-2, function as potent inhibitors of Rad51 activity. The primary mechanism of action involves the direct, reversible binding to the Rad51 protein. This interaction disrupts the formation and stability of the Rad51-single-stranded DNA (ssDNA) nucleoprotein filament, a critical structure for initiating homologous recombination. By preventing the proper assembly of this filament, this compound effectively blocks the subsequent steps of homology search and strand invasion, thereby inhibiting the entire HR repair pathway.[1]
Unlike some first-generation Rad51 inhibitors that bind covalently, the reversible nature of this compound and its analogs offers a potentially improved safety and stability profile, making them attractive candidates for further therapeutic development.[2]
Quantitative Data Summary
While specific quantitative data for this compound is emerging from ongoing research, data from the closely related and well-characterized inhibitor RI-2 (also known as compound 7a) provides valuable insights into the potency of this class of compounds.
| Compound | Assay | Target | IC50 | Reference |
| RI-2 (Compound 7a) | DNA Binding Assay | Human Rad51 | 44.17 µM | [2] |
| B02 | D-loop Formation Assay | Human Rad51 | 27.4 µM |
Table 1: Inhibitory Activity of Rad51 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for RI-2 and another notable Rad51 inhibitor, B02, in biochemical assays.
Signaling Pathways and Experimental Workflows
The inhibition of Rad51 by this compound has significant downstream consequences on cellular signaling, particularly in the context of DNA damage. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow for evaluating Rad51 inhibitors.
Figure 1: this compound Mechanism of Action in the Homologous Recombination Pathway. This diagram illustrates how this compound intervenes in the DNA damage response pathway by inhibiting the formation of the Rad51 nucleoprotein filament, a crucial step for homologous recombination repair. This inhibition ultimately leads to apoptosis in cells with DNA damage.
Figure 2: Experimental Workflow for Characterizing this compound. This flowchart outlines the key biochemical and cell-based assays used to evaluate the efficacy and mechanism of Rad51 inhibitors like this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Rad51 inhibitors. Below are protocols for key experiments cited in the characterization of compounds related to this compound.
D-loop Formation Assay
This biochemical assay is fundamental for directly measuring the strand exchange activity of Rad51.
Materials:
-
Purified human Rad51 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer)
-
Supercoiled dsDNA plasmid (e.g., pUC19)
-
This compound or related inhibitor
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM ATP, 1 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)
-
Stop buffer (e.g., 20 mM EDTA, 0.5% SDS, 0.5 mg/ml Proteinase K)
-
Agarose gel and electrophoresis equipment
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing Rad51 protein and the ssDNA oligonucleotide in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 37°C to allow for the formation of the Rad51-ssDNA filament.
-
Initiate the D-loop reaction by adding the supercoiled dsDNA plasmid.
-
Continue incubation at 37°C to allow for strand invasion.
-
Stop the reaction by adding the stop buffer and incubating further to deproteinize the DNA.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize and quantify the formation of D-loop products using a phosphorimager or fluorescence scanner.
-
Calculate the IC50 value by plotting the percentage of D-loop formation against the inhibitor concentration.
Immunofluorescence Staining for Rad51 Foci
This cell-based assay visualizes the recruitment of Rad51 to sites of DNA damage, a process inhibited by this compound.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
DNA damaging agent (e.g., Cisplatin, Mitomycin C)
-
This compound or related inhibitor
-
Primary antibody against Rad51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with a DNA damaging agent to induce DSBs.
-
Concurrently or subsequently, treat the cells with varying concentrations of this compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Rad51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of Rad51 foci per nucleus.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Human cell line
-
This compound or related inhibitor
-
Lysis buffer
-
Antibody against Rad51 for Western blotting or ELISA
-
Thermocycler
-
Western blotting or ELISA equipment
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble Rad51 in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble Rad51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
This compound represents a promising class of reversible Rad51 inhibitors with the potential for therapeutic application in oncology. Its mechanism of action, centered on the disruption of Rad51 nucleoprotein filament formation, effectively abrogates homologous recombination-mediated DNA repair. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and related compounds as potent anti-cancer agents. Further research will be crucial to fully elucidate the clinical potential of this targeted therapeutic strategy.
References
The Discovery and Synthesis of Rad51 Inhibitor B02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of the small molecule inhibitor of human RAD51, B02. The document details the screening process that led to its identification, its inhibitory activity, and the experimental protocols for key biological assays. A proposed synthesis route for B02 is also outlined.
Introduction to Rad51 and Its Role in Homologous Recombination
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] The RAD51 protein, a eukaryotic homolog of the bacterial RecA, forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DSB.[1] This filament is essential for the search for a homologous DNA sequence and subsequent strand invasion, which initiates the repair process.[1] Due to its central role in DNA repair, RAD51 is a compelling target for cancer therapy. Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging chemotherapeutics and radiation.[1] Inhibition of RAD51 can therefore sensitize cancer cells to these treatments.
Discovery of Rad51 Inhibitor B02
The small molecule B02 was identified as a specific inhibitor of human RAD51 through a high-throughput screening (HTS) campaign. This effort aimed to identify compounds that could disrupt the DNA strand exchange activity of RAD51.
High-Throughput Screening (HTS)
A fluorescence resonance energy transfer (FRET)-based DNA strand exchange assay was developed for the HTS of a large chemical library. The principle of this assay is that the RAD51-mediated strand exchange between a donor ssDNA and a recipient dsDNA labeled with a FRET pair (a fluorophore and a quencher) results in a change in fluorescence. This change can be readily detected and quantified, making it suitable for HTS.
Hit Identification and Confirmation
From a library of over 200,000 compounds, 17 initial hits were identified that inhibited the DNA strand exchange activity of RAD51.[2] These hits were then subjected to a secondary, non-fluorescent DNA strand exchange assay, known as the D-loop assay, for confirmation. The D-loop assay directly measures the formation of a joint molecule between a ssDNA oligonucleotide and a supercoiled plasmid DNA, which is a key intermediate in homologous recombination.
Identification of B02 as a Specific Rad51 Inhibitor
Among the confirmed hits, the compound designated as B02 was identified as a potent and specific inhibitor of human RAD51.[2] Further characterization revealed that B02 did not inhibit the E. coli homolog RecA, demonstrating its specificity for the human protein.[3][4][5]
Quantitative Data
The inhibitory activity of B02 and other identified compounds from the screening campaign are summarized in the table below.
| Compound | Target | IC50 (µM) | Selectivity | Reference(s) |
| B02 | Human RAD51 | 27.4 | Specific for human RAD51 | [2][3][4][5][6] |
| E. coli RecA | >250 | [2][3][4][5] | ||
| A03 | Human RAD51 | Not explicitly stated | Inhibits both RAD51 and RecA | [2] |
| E. coli RecA | Inhibitory activity | [2] | ||
| A10 | Human RAD51 | Not explicitly stated | Inhibits both RAD51 and RecA | [2] |
| E. coli RecA | Inhibitory activity | [2] |
Experimental Protocols
FRET-Based DNA Strand Exchange Assay (for HTS)
This protocol is a generalized representation based on published methodologies.
Principle: The assay measures the RAD51-mediated strand exchange between a ssDNA and a dsDNA labeled with a FRET pair. Strand exchange separates the FRET pair, leading to an increase in fluorescence.
Materials:
-
Purified human RAD51 protein
-
ssDNA oligonucleotide (e.g., 48-mer)
-
Complementary dsDNA with a 3'-end fluorophore (e.g., Fluorescein) on one strand and a 5'-end quencher (e.g., BHQ1) on the other.
-
DNA strand exchange buffer (e.g., 40 mM HEPES pH 7.8, 2 mM ATP, 5 mM CaCl₂, 1 mM DTT, 100 µg/ml BSA)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Presynaptic Filament Formation: Incubate RAD51 (e.g., 300 nM) with the ssDNA oligonucleotide (e.g., 600 nM) in DNA strand exchange buffer for 15 minutes at 37°C to allow for the formation of the RAD51-ssDNA filament.
-
Compound Incubation: Add the test compounds at the desired concentration to the wells of a 384-well plate.
-
Reaction Initiation: Add the pre-formed RAD51-ssDNA filament to the wells containing the test compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Strand Exchange: Initiate the strand exchange reaction by adding the FRET-labeled dsDNA (e.g., 300 nM).
-
Measurement: Monitor the increase in fluorescence over time (e.g., for 15 minutes) using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of the reaction and determine the percent inhibition for each compound compared to a DMSO control.
D-Loop Assay (for Hit Confirmation)
This protocol is a generalized representation based on published methodologies.
Principle: This assay measures the formation of a D-loop, a three-stranded DNA structure formed when a ssDNA invades a homologous supercoiled dsDNA.
Materials:
-
Purified human RAD51 protein
-
ssDNA oligonucleotide (e.g., 90-mer), ⁵²P-labeled
-
Homologous supercoiled plasmid DNA (e.g., pUC19)
-
D-loop reaction buffer (similar to the FRET assay buffer)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis equipment
-
Phosphorimager
Procedure:
-
Presynaptic Filament Formation: Incubate RAD51 (e.g., 1 µM) with the ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM) in D-loop reaction buffer for 15 minutes at 37°C.
-
Compound Incubation: Add the test compounds at the desired concentration and incubate for an additional 30 minutes.
-
D-Loop Formation: Initiate the reaction by adding the supercoiled plasmid DNA (e.g., 50 µM).
-
Reaction Termination: Stop the reaction after a defined time (e.g., 15 minutes) by adding SDS and proteinase K.
-
Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Visualization: Visualize the ³²P-labeled D-loop product using a phosphorimager and quantify the amount of D-loop formation.
Synthesis of B02
Proposed Synthesis of B02:
A plausible synthesis could involve the condensation of 2-aminobenzamide with 3-(pyridin-3-yl)acryloyl chloride to form the quinazolinone core. Subsequent N-alkylation with benzyl bromide would yield B02.
Visualizations
Rad51 Signaling Pathway in Homologous Recombination
Caption: Rad51-mediated homologous recombination pathway.
Experimental Workflow for Rad51 Inhibitor Discovery
Caption: Workflow for the discovery of the Rad51 inhibitor B02.
Proposed Chemical Synthesis of B02
Caption: Proposed synthetic route for the Rad51 inhibitor B02.
References
Rad51-IN-7 as a RAD51 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is a critical mediator of genome stability.[1][2] Its overexpression is a common feature in a variety of cancers, contributing to resistance to DNA-damaging therapies and poor patient prognosis.[3][4] Consequently, RAD51 has emerged as a promising therapeutic target in oncology.[5][6] Rad51-IN-7 is a potent, novel inhibitor of RAD51, identified as compound 71 in patent WO2021164746A1. While specific quantitative data for this compound is not yet publicly available, this guide provides an in-depth technical overview of the core principles of RAD51 inhibition, utilizing data and methodologies from well-characterized RAD51 inhibitors to illustrate the preclinical evaluation of compounds like this compound. This document outlines the mechanism of action, presents quantitative data for representative inhibitors, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows.
Introduction to RAD51 and Its Role in Cancer
The RAD51 protein is a eukaryotic homolog of the bacterial RecA protein and is central to the homologous recombination pathway, a high-fidelity DNA repair mechanism for double-strand breaks (DSBs).[1][2] The process begins with the resection of DSB ends to generate 3' single-stranded DNA (ssDNA) tails. RAD51, with the help of mediator proteins like BRCA2, polymerizes onto these ssDNA tails to form a presynaptic filament.[4] This nucleoprotein filament is the active species that performs the critical steps of searching for a homologous DNA sequence and catalyzing strand invasion and exchange, which ultimately leads to the faithful repair of the DSB.[7]
In many cancer cells, the expression of RAD51 is significantly upregulated.[2][3] This elevated RAD51 level enhances the DNA repair capacity of tumor cells, enabling them to better withstand the DNA damage induced by chemotherapy and radiotherapy, thereby contributing to therapeutic resistance.[3][5] Furthermore, cancer cells can become dependent on the HR pathway for survival due to underlying genomic instability and replication stress, a phenomenon known as "BRCAness" even in the absence of BRCA mutations. Therefore, inhibiting RAD51 is a strategic approach to induce synthetic lethality in HR-proficient tumors and to sensitize them to other DNA-damaging agents, including PARP inhibitors.[4][5]
Mechanism of Action of RAD51 Inhibitors
RAD51 inhibitors typically function by disrupting the formation or stability of the RAD51-ssDNA nucleoprotein filament, which is essential for its recombinase activity. This can be achieved through several mechanisms:
-
Interference with RAD51 Multimerization: Some inhibitors prevent the self-association of RAD51 monomers, which is a prerequisite for filament formation. The inhibitor IBR120, for instance, has been shown to disrupt RAD51 multimerization.[6]
-
Blocking DNA Binding: Certain compounds directly inhibit the binding of RAD51 to ssDNA. For example, the inhibitor DIDS has been reported to prevent RAD51 from binding to ssDNA, thereby inhibiting D-loop formation.[3]
-
Allosteric Modulation: Inhibitors can bind to sites on the RAD51 protein distinct from the DNA-binding or ATP-binding sites, inducing conformational changes that impair its function.
The downstream consequence of RAD51 inhibition is the failure to repair DSBs via homologous recombination. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells that are heavily reliant on this pathway.[5][8] A common biomarker for the accumulation of DNA double-strand breaks following treatment with a RAD51 inhibitor is the phosphorylation of histone H2AX (γH2AX).[5]
Caption: Mechanism of RAD51 in homologous recombination and the point of inhibition.
Quantitative Data for Representative RAD51 Inhibitors
While specific data for this compound is pending public release, the following tables summarize the in vitro efficacy of other well-documented RAD51 inhibitors across various cancer cell lines. This data provides a benchmark for the potency expected from a novel RAD51 inhibitor.
Table 1: IC50 Values of Novel RAD51 Inhibitors in Human Cancer Cell Lines (Data adapted from a study on a new class of RAD51 inhibitors)[5]
| Cell Line | Cancer Type | Cpd-4 IC50 (nM) | Cpd-5 IC50 (nM) |
| Daudi | Burkitt's Lymphoma | 4 | 5 |
| Raji | Burkitt's Lymphoma | 6 | 8 |
| SU-DHL-4 | B-cell Lymphoma | 5 | 7 |
| HCC-1937 | Breast Cancer (BRCA1 mut) | 120 | 150 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >1000 | >1000 |
| A549 | Non-small Cell Lung Cancer | 800 | 950 |
Table 2: IC50 Values of B02 and its Isomer in Triple-Negative Breast Cancer (Data adapted from a study on B02 and its analogs)[4]
| Cell Line | Compound | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | B02-iso | 10 days | ~1.8 |
| MDA-MB-231 | Olaparib (PARPi) | 10 days | ~5 |
| MDA-MB-231 | B02-iso + Olaparib | 10 days | < 1 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize RAD51 inhibitors.
Cell Viability and IC50 Determination Assay
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Culture: Culture cancer cell lines (e.g., HCC-1937, Daudi) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the RAD51 inhibitor (e.g., from 1 nM to 100 µM) in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours to 10 days, depending on the cell line's doubling time and the compound's mechanism.[4][5]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[5]
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visually confirms that the inhibitor disrupts the formation of RAD51 nuclear foci, which are indicative of active homologous recombination.
-
Cell Plating: Seed cells (e.g., U-2 OS or HCC-1937) on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat the cells with the RAD51 inhibitor at a relevant concentration (e.g., 1-5x IC50) for 24-48 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 µM cisplatin for 2 hours or 2 Gy of ionizing radiation).[4][5]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C. A co-stain for a DNA damage marker like γH2AX can also be included.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A positive result is a significant reduction in the number of foci-positive cells in the inhibitor-treated group compared to the control group after DNA damage induction.[4]
Caption: Workflow for the RAD51 Foci Formation Assay.
In Vivo Xenograft Model Study
This protocol assesses the anti-tumor efficacy of a RAD51 inhibitor in a living organism.
-
Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., Daudi lymphoma cells) and an immunocompromised mouse model (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer the RAD51 inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, 3 times per week).[9] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis, such as Western blotting for γH2AX, to confirm the on-target effect of the drug.[5]
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
This compound represents a promising new agent in the growing class of RAD51 inhibitors. The inhibition of the homologous recombination pathway is a validated strategy for targeting cancers with high levels of genomic instability and a dependency on this DNA repair mechanism. The technical guide presented here, using illustrative data from other potent RAD51 inhibitors, provides a framework for the preclinical characterization of compounds like this compound. Future research should focus on obtaining and publishing specific quantitative and mechanistic data for this compound to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents like PARP inhibitors and traditional chemotherapy. These studies will be crucial for its progression into clinical development for the treatment of resistant and difficult-to-treat cancers.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Small Molecule Inhibitors in Targeting RAD51-Mediated Homologous Recombination: A Technical Guide
Disclaimer: Extensive searches for a specific compound designated "Rad51-IN-7" did not yield any publicly available information. Therefore, this technical guide will focus on a well-characterized and frequently cited RAD51 inhibitor, B02 , as a representative example to illustrate the role and analysis of small molecule inhibitors of RAD51 in homologous recombination. The principles, experimental methodologies, and data presentation formats discussed herein are broadly applicable to the study of other RAD51 inhibitors.
Executive Summary
RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the error-free repair of DNA double-strand breaks (DSBs).[1] Its overexpression is a common feature in various cancers, contributing to chemo- and radio-resistance.[2] Consequently, RAD51 has emerged as a critical target for anticancer drug development. Small molecule inhibitors that disrupt RAD51 function can sensitize cancer cells to DNA-damaging agents and may offer a synthetic lethal therapeutic strategy in certain contexts. This guide provides an in-depth technical overview of the role and analysis of RAD51 inhibitors, using the representative compound B02, for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize relevant pathways and workflows.
Mechanism of Action of RAD51 Inhibitors (Exemplified by B02)
The primary role of RAD51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break. This filament then searches for and invades a homologous DNA sequence to initiate repair.[1] The inhibitor B02 has been shown to directly interfere with this central process by inhibiting the DNA strand exchange activity of human RAD51.[3] Mechanistic studies have revealed that B02 disrupts the binding of RAD51 to DNA. This inhibition is specific to the human RAD51 protein, with significantly less effect on its bacterial homolog, RecA.[3] By preventing the formation or function of the RAD51-ssDNA filament, B02 effectively blocks the initiation of homologous recombination.
Signaling Pathway of Homologous Recombination and Inhibition
References
Rad51-IN-7: A Technical Guide to a Novel Inhibitor of Homologous Recombination for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Rad51-IN-7, a potent small molecule inhibitor of the RAD51 protein, a critical component of the DNA double-strand break (DSB) repair pathway. Overexpression of RAD51 is a hallmark of various cancers and is associated with resistance to chemo- and radiotherapy. This compound represents a promising therapeutic strategy to sensitize cancer cells to DNA damaging agents. This document details the mechanism of action, quantitative efficacy, and experimental protocols for the evaluation of this compound and its analogs, providing a foundational resource for researchers in oncology and drug development.
Introduction to RAD51 and DNA Double-Strand Break Repair
DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. The homologous recombination (HR) pathway is a high-fidelity mechanism for the repair of these breaks, ensuring genomic integrity.[1] A key enzyme in this process is RAD51, a recombinase that facilitates the search for a homologous DNA sequence and subsequent strand invasion to use as a template for repair.[2] RAD51 forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of the break, a crucial step for the initiation of HR.[2]
In many cancer cells, the expression of RAD51 is upregulated, leading to enhanced DNA repair capacity and resistance to therapies that induce DNA damage, such as radiation and various chemotherapeutic agents.[3] Therefore, inhibiting RAD51 has emerged as a compelling strategy to selectively sensitize cancer cells to these treatments.
This compound: Mechanism of Action
This compound is a potent inhibitor of RAD51. While detailed public data specifically naming "this compound" is limited, it is understood to be a member of a novel class of RAD51 inhibitors developed to prevent the formation of RAD51 foci, which are nuclear clusters of RAD51 protein at sites of DNA damage and a hallmark of active HR.[4][5] By inhibiting the formation of these foci, these inhibitors effectively block the HR pathway, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.
The inhibition of RAD51 leads to an increase in the levels of γH2AX, a marker for DNA double-strand breaks, and causes a dose-dependent arrest of the cell cycle in the S-phase.[5] This mechanism suggests a synthetic lethal interaction with other DNA damage response (DDR) inhibitors, such as PARP inhibitors, and a synergistic effect with traditional chemotherapeutic agents like cisplatin.[5]
Signaling Pathway of RAD51 in Homologous Recombination
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of inhibition by compounds like this compound.
Caption: Homologous recombination pathway for DNA DSB repair and inhibition by this compound.
Quantitative Data
A series of next-generation RAD51 inhibitors, including compounds structurally related to this compound, have demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for five representative compounds (Cpd-1 to Cpd-5).[5]
Table 1: Anti-proliferative Activity (IC50, μM) of RAD51 Inhibitors in Lymphoma Cell Lines [5]
| Cell Line | Cpd-1 | Cpd-2 | Cpd-3 | Cpd-4 | Cpd-5 | Olaparib |
| Daudi | 0.012 | 0.008 | 0.005 | 0.004 | 0.005 | >10 |
| SU-DHL-4 | 0.025 | 0.015 | 0.010 | 0.008 | 0.011 | >10 |
| SU-DHL-6 | 0.045 | 0.028 | 0.018 | 0.015 | 0.021 | >10 |
| HBL-1 | 0.088 | 0.055 | 0.035 | 0.029 | 0.041 | >10 |
Table 2: Anti-proliferative Activity (IC50, μM) of RAD51 Inhibitors in Other Cancer Cell Lines [5]
| Cell Line | Cancer Type | Cpd-1 | Cpd-2 | Cpd-3 | Cpd-4 | Cpd-5 | Olaparib |
| KP-4 | Pancreatic | 0.15 | 0.09 | 0.06 | 0.05 | 0.07 | >10 |
| PANC-1 | Pancreatic | 0.35 | 0.21 | 0.14 | 0.12 | 0.17 | >10 |
| A549 | Lung | 0.42 | 0.26 | 0.17 | 0.14 | 0.20 | >10 |
| H460 | Lung | 0.55 | 0.34 | 0.22 | 0.18 | 0.26 | >10 |
| MDA-MB-231 | Breast | 0.28 | 0.17 | 0.11 | 0.09 | 0.13 | >10 |
| MCF7 | Breast | 0.61 | 0.38 | 0.25 | 0.21 | 0.30 | >10 |
| K562 | Leukemia | 0.11 | 0.07 | 0.05 | 0.04 | 0.06 | >10 |
| HEL | Leukemia | 0.18 | 0.11 | 0.07 | 0.06 | 0.09 | >10 |
| U2OS | Osteosarcoma | 0.22 | 0.14 | 0.09 | 0.08 | 0.11 | >10 |
| HCT116 | Colon | 0.48 | 0.30 | 0.20 | 0.17 | 0.24 | >10 |
| HeLa | Cervical | 0.33 | 0.20 | 0.13 | 0.11 | 0.16 | >10 |
Note: The data for compounds Cpd-1 through Cpd-5 are representative of the class of inhibitors to which this compound belongs, as detailed in the work by Gu et al. (2022).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RAD51 inhibitors like this compound.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay is used to visualize the inhibition of RAD51 recruitment to sites of DNA damage.
Workflow:
Caption: Workflow for the RAD51 foci formation immunofluorescence assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the RAD51 inhibitor for 24 hours.
-
DNA Damage: Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM cisplatin for 2 hours) or by irradiation.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Staining: Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) in blocking buffer overnight at 4°C. Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS and mount the coverslips onto microscope slides. Acquire images using a confocal microscope.
-
Quantification: Analyze the images to count the number of RAD51 and γH2AX foci per nucleus. A significant reduction in RAD51 foci in the presence of the inhibitor indicates its efficacy.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the IC50 of the inhibitor.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of the RAD51 inhibitor.
-
Treatment: Treat the cells with the serially diluted compound for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values using a non-linear regression curve fit.
Western Blot Analysis for DNA Damage Markers
This method is used to quantify the levels of proteins involved in the DNA damage response.
Detailed Protocol:
-
Cell Lysis: Treat cells with the RAD51 inhibitor and/or a DNA damaging agent. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and its analogs represent a promising new class of anti-cancer agents that target the core of the homologous recombination DNA repair pathway. By effectively inhibiting RAD51, these compounds induce synthetic lethality in cancer cells and enhance their sensitivity to a broad range of DNA damaging therapies. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of these inhibitors as monotherapies or in combination with existing cancer treatments. The continued development of potent and specific RAD51 inhibitors holds significant potential for improving outcomes for patients with a wide variety of malignancies.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
A Technical Guide to the Target Specificity and Selectivity of RAD51 Inhibitors
Disclaimer: As of this writing, a specific RAD51 inhibitor designated "Rad51-IN-7" is not described in the public scientific literature. This guide will, therefore, present a composite overview of the target specificity and selectivity of well-characterized, exemplary RAD51 inhibitors, such as B02. The methodologies and data presented are representative of the standard approaches used to evaluate RAD51 inhibitors for researchers, scientists, and drug development professionals.
Introduction
RAD51 is a crucial recombinase in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. Consequently, inhibiting RAD51 is a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides an in-depth look at the target specificity and selectivity of small molecule inhibitors of RAD51, focusing on the quantitative data and experimental protocols necessary for their evaluation.
Data Presentation: Quantitative Analysis of RAD51 Inhibitor Activity
The inhibitory activity of a compound against RAD51 is typically quantified by its half-maximal inhibitory concentration (IC50). Selectivity is often assessed by comparing the IC50 for the primary target (human RAD51) to that of homologous proteins, such as the bacterial analog RecA.
Table 1: Inhibitory Concentration (IC50) of Representative RAD51 Inhibitors
| Compound | Target | IC50 (µM) | Assay | Reference |
| B02 | Human RAD51 | 27.4 | D-loop Assay | [1][2][3] |
| B02 | E. coli RecA | >250 | D-loop Assay | [1][2][3] |
| B02-3a | Human RAD51 | 15.3 | D-loop Assay | [1][2] |
| B02-3a | E. coli RecA | >100 | D-loop Assay | [1][2] |
| B02-3b | Human RAD51 | 27.3 | D-loop Assay | [1][2] |
| B02-3b | E. coli RecA | >100 | D-loop Assay | [1][2] |
Signaling Pathway and Experimental Workflows
Understanding the context of RAD51's function and the methods to test its inhibition is critical. The following diagrams illustrate the homologous recombination pathway and a general workflow for assessing inhibitor specificity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are protocols for key experiments.
This assay directly measures the strand invasion activity of RAD51, a key step in homologous recombination.
-
Objective: To determine the IC50 of an inhibitor on RAD51's ability to form a D-loop.
-
Materials:
-
Purified human RAD51 protein.
-
90-mer single-stranded DNA (ssDNA) oligonucleotide.
-
Supercoiled dsDNA plasmid (e.g., pUC19).
-
³²P-labeled ATP for radiolabeling the ssDNA (or fluorescently labeled ssDNA).
-
Reaction Buffer: 40 mM HEPES (pH 7.8), 2 mM ATP, 5 mM CaCl₂, 1 mM DTT, 100 µg/ml BSA.
-
Stop Buffer: SDS and Proteinase K.
-
Agarose gel (1%) and TAE buffer.
-
Phosphorimager or fluorescence scanner.
-
-
Protocol:
-
RAD51-ssDNA Filament Formation: Incubate RAD51 (e.g., 1 µM) with the ³²P-labeled 90-mer ssDNA (e.g., 3 µM) in the reaction buffer for 15 minutes at 37°C.[1][2]
-
Inhibitor Addition: Add the RAD51 inhibitor at various concentrations to the RAD51-ssDNA filament mixture and incubate for 30 minutes at 37°C.[1][2]
-
D-loop Reaction Initiation: Initiate the strand exchange reaction by adding the supercoiled pUC19 dsDNA (e.g., 50 µM) and incubate for 15 minutes at 37°C.[1][2]
-
Reaction Termination: Stop the reaction by adding the stop buffer (SDS and Proteinase K) and incubate for 5 minutes at 37°C.
-
Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel. Dry the gel and quantify the amount of D-loop formation using a phosphorimager.[1][2]
-
IC50 Calculation: Plot the percentage of D-loop formation against the inhibitor concentration to determine the IC50 value.
-
This assay measures the binding of RAD51 to ssDNA, which is a prerequisite for its recombinase activity.
-
Objective: To assess the effect of an inhibitor on the RAD51-ssDNA interaction.
-
Materials:
-
Purified human RAD51 protein.
-
A 45-mer oligo-dT ssDNA with a 5' fluorescent label (e.g., Alexa 488).
-
Binding Buffer: 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, 250 µM BSA, and 4% DMSO.
-
384-well black polystyrene flat-bottom plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Reaction Setup: In a 384-well plate, combine the fluorescently labeled ssDNA (e.g., 100 nM) with varying concentrations of the RAD51 inhibitor in the binding buffer.
-
RAD51 Addition: Add purified RAD51 protein to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for Alexa 488).
-
Data Analysis: An increase in fluorescence polarization indicates the binding of the larger RAD51 protein to the small fluorescent ssDNA. A decrease in polarization in the presence of an inhibitor suggests disruption of this binding.
-
This cellular assay visualizes the accumulation of RAD51 at sites of DNA damage, a hallmark of active homologous recombination.
-
Objective: To determine if an inhibitor can block the formation of RAD51 nuclear foci in response to DNA damage.
-
Materials:
-
Human cell line (e.g., U-2 OS, HeLa).
-
DNA damaging agent (e.g., cisplatin, ionizing radiation).
-
Primary antibody against RAD51.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100).
-
Fluorescence microscope.
-
-
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Pre-treat the cells with the RAD51 inhibitor for a specified time (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA damage by adding a damaging agent (e.g., cisplatin) or by irradiation and incubate for a further period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-RAD51 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5-10 foci per nucleus is considered positive). A potent inhibitor will significantly reduce the percentage of foci-positive cells in the presence of DNA damage.[4][5]
-
Conclusion
The characterization of RAD51 inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays. The D-loop and fluorescence polarization assays provide quantitative measures of direct inhibition and interference with DNA binding, respectively. The RAD51 foci formation assay confirms the inhibitor's activity in a cellular context. By employing these detailed protocols, researchers can robustly determine the target specificity and selectivity of novel RAD51 inhibitors, paving the way for the development of new anticancer therapeutics.
References
- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks [mdpi.com]
- 5. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to Rad51-IN-7 in Cancer Cell Lines: A Review of Currently Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key enzyme in the homologous recombination (HR) pathway, plays a critical role in maintaining genomic stability through the repair of DNA double-strand breaks.[1] Its overexpression has been observed in various cancer types and is often associated with resistance to chemo- and radiotherapy.[2] This has positioned Rad51 as a promising target for anticancer therapies. A novel small molecule inhibitor, Rad51-IN-7, has been identified as a potent inhibitor of Rad51. This technical guide aims to provide a comprehensive overview of the currently available information on this compound, with a focus on its effects on cancer cell lines.
Compound Identification:
-
Name: this compound
-
CAS Number: 2690368-52-4[3]
-
Origin: Identified as compound 71 in patent WO2021164746A1[3]
Mechanism of Action
While detailed, publicly available studies on the specific molecular interactions of this compound are limited, its designation as a potent Rad51 inhibitor suggests that it likely interferes with the key functions of the Rad51 protein. The primary role of Rad51 is to form a nucleoprotein filament on single-stranded DNA, which is a crucial step in the search for a homologous template and subsequent strand invasion during HR.[1] By inhibiting Rad51, this compound is presumed to disrupt this process, leading to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis in cancer cells that are heavily reliant on the HR pathway for survival.
Data Presentation
Currently, there is a lack of publicly accessible, peer-reviewed quantitative data specifically detailing the effects of this compound on various cancer cell lines. Information such as IC50 values, apoptosis induction percentages, or effects on cell cycle distribution for this specific compound is not available in the public domain at the time of this report. The primary source of information, patent WO2021164746A1, is not fully accessible for detailed data extraction.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are contained within patent WO2021164746A1. Unfortunately, the full text of this patent, including the experimental sections, is not publicly available. Therefore, a comprehensive description of the methodologies used to characterize this compound cannot be provided at this time.
Signaling Pathways and Visualizations
The anticipated mechanism of action of this compound centers on the disruption of the homologous recombination pathway. Inhibition of Rad51 would lead to a cascade of downstream effects. The following diagram illustrates the logical relationship and the expected consequences of Rad51 inhibition in cancer cells.
Caption: Logical workflow of Rad51 inhibition by this compound.
Conclusion and Future Directions
This compound is a novel and potent inhibitor of Rad51, a key protein in the DNA damage repair pathway. While its potential as an anticancer agent is significant, a comprehensive understanding of its biological activity is currently hampered by the limited availability of public data. The primary source of detailed information, patent WO2021164746A1, remains inaccessible for in-depth analysis.
For researchers, scientists, and drug development professionals, the immediate next step would be to either gain access to the full patent documentation or await the publication of peer-reviewed studies on this compound. Such studies would be crucial for providing the necessary quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for its use, and a deeper understanding of its impact on cellular signaling pathways. Without this information, further development and application of this compound in a research or clinical setting will be challenging.
References
An In-depth Technical Guide to the Function of a RAD51 Inhibitor
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Rad51-IN-7". Therefore, this guide utilizes the well-characterized RAD51 inhibitor, B02 , as a representative molecule to provide a comprehensive overview of the function, evaluation, and mechanism of action of a typical RAD51 inhibitor, adhering to the requested in-depth format. This information is intended to serve as a technical template for researchers, scientists, and drug development professionals.
Introduction to RAD51 and Its Inhibition
RAD51 is a pivotal enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for searching for a homologous DNA sequence and catalyzing the strand invasion and exchange process.[1][2] In many cancers, RAD51 is overexpressed, which can lead to resistance to DNA-damaging chemotherapies and radiation.[2][3] Consequently, inhibiting RAD51 is a promising therapeutic strategy to sensitize cancer cells to these treatments.[3][4]
B02 is a specific, cell-permeable small-molecule inhibitor of human RAD51.[1] It was identified through high-throughput screening and has been shown to disrupt RAD51's function, thereby blocking the HR repair pathway and enhancing the efficacy of cytotoxic agents in cancer models.[2][3][5]
Core Mechanism of Action
B02 directly targets and inhibits the enzymatic activity of the human RAD51 recombinase.[1][5] Its mechanism of action involves several key steps:
-
Inhibition of DNA Strand Exchange: The primary function of the RAD51 filament is to catalyze the exchange of DNA strands between homologous molecules. B02 specifically inhibits this DNA strand exchange activity.[1][2]
-
Disruption of RAD51-DNA Binding: The inhibitor has been shown to disrupt the binding of RAD51 to single-stranded DNA (ssDNA) and interferes with the binding of double-stranded DNA (dsDNA) to the RAD51/ssDNA filament.[2][6] This prevents the formation of the active presynaptic filament necessary for homology search and strand invasion.
-
Impairment of RAD51 Foci Formation: In response to DNA damage, RAD51 localizes to nuclear foci, which are thought to be the sites of active DNA repair.[7] B02 effectively disrupts the formation of these damage-induced RAD51 foci within cells, providing a clear cellular marker of its target engagement and functional impact.[2][3][7]
By preventing these critical steps, B02 effectively cripples the homologous recombination pathway, leading to an accumulation of unrepaired DNA damage in cells treated with DNA-damaging agents, ultimately triggering cell death.
Quantitative Data Presentation
The inhibitory activity and cellular effects of B02 and its analogs have been quantified across various assays.
Table 1: In Vitro Inhibitory Activity
| Compound | Target/Assay | IC50 Value | Selectivity | Reference |
| B02 | Human RAD51 (DNA Strand Exchange) | 27.4 µM | >250 µM (E. coli RecA), >200 µM (RAD54) | [5][6][8][9] |
| B02 | Homologous Recombination (U-2 OS cells) | 17.7 µM | N/A | [7] |
| B02-iso | Homologous Recombination (U-2 OS cells) | 4.3 µM | N/A | [7] |
Table 2: Cellular Efficacy (IC50)
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| B02-iso | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (4-day) | 4.1 µM | [7] |
| para-I-B02-iso | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (4-day) | 1.1 µM | [7] |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mouse Model | Tumor Growth Inhibition | Reference |
| Cisplatin (4 mg/kg) | MDA-MB-231 Xenograft | 33% | [8][10] |
| B02 (50 mg/kg) + Cisplatin (4 mg/kg) | MDA-MB-231 Xenograft | 66% | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize RAD51 inhibitors like B02.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with the RAD51 inhibitor (e.g., B02 at 5-50 µM) or vehicle control (DMSO) for 1-3 hours.[2]
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., Cisplatin at 32 µM) and co-incubate for a defined period (e.g., 3 hours).[2]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against RAD51 (e.g., anti-RAD51 rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Microscopy and Quantification: Mount coverslips onto slides. Visualize foci using a confocal or fluorescence microscope.[11] Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition. A positive cell is often defined as having >10 foci.[7]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment, measuring cytotoxicity.
-
Cell Seeding: Plate a low density of cells (e.g., 500 MDA-MB-231 cells/well) in 6-well plates and allow them to attach overnight.[2]
-
Treatment: Treat the cells with the RAD51 inhibitor (e.g., 5 µM B02) for 1 hour.[2]
-
Co-treatment: Add increasing concentrations of a DNA-damaging agent (e.g., cisplatin, doxorubicin) to the media.
-
Incubation: Incubate the cells for 7-14 days until visible colonies form. The medium can be refreshed as needed.[10]
-
Staining and Counting: Wash the colonies with PBS, fix, and stain with a solution of 0.05% crystal violet in 50% methanol.[10] Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the RAD51 inhibitor in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., female athymic NCR nude mice, 8 weeks old).[2]
-
Tumor Inoculation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-120 mm³), randomize the mice into treatment groups (n=6 per group).[12]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used to dissolve the compounds (e.g., Cremophor/DMSO/Saline).[10]
-
RAD51 Inhibitor Group: Administer B02 (e.g., 50 mg/kg) via intraperitoneal (I.P.) injection.[10]
-
Chemotherapy Group: Administer cisplatin (e.g., 4 mg/kg) via I.P. injection.[10]
-
Combination Group: Administer B02 3 hours prior to the cisplatin injection.[10]
-
-
Dosing Schedule: Administer treatments on a defined schedule (e.g., on days 11, 13, 15, and 17 post-inoculation).[10]
-
Monitoring: Monitor tumor volume and mouse body weight regularly. Assess animal welfare according to IACUC guidelines.
-
Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Homologous Recombination pathway and the inhibitory action of B02 on RAD51.
Experimental Workflow Diagram
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 4. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Rad51 Inhibitor: Rad51-IN-X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2][3][4] In many cancers, Rad51 is overexpressed, which can contribute to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[3][5][6] Therefore, inhibiting Rad51 is a promising strategy to sensitize cancer cells to therapeutic agents and to potentially induce synthetic lethality in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][7]
Rad51-IN-X is a hypothetical small molecule inhibitor designed to target the function of Rad51. These application notes provide a detailed experimental protocol for the characterization of Rad51-IN-X in a cell culture setting. The following protocols and data are intended as a guide for researchers investigating the cellular effects of this and similar Rad51 inhibitors.
Mechanism of Action
Rad51 functions by forming a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break.[6][8] This filament then searches for a homologous DNA sequence to use as a template for repair.[8] Rad51-IN-X is hypothesized to disrupt the formation or function of this Rad51-ssDNA filament, thereby inhibiting the process of homologous recombination.
Signaling Pathway
The following diagram illustrates the central role of Rad51 in the homologous recombination pathway for DNA double-strand break repair.
Experimental Protocols
The following protocols are designed to assess the efficacy of Rad51-IN-X in a relevant cancer cell line (e.g., U-2 OS, a human osteosarcoma cell line often used in DNA repair studies).
Cell Culture and Reagents
-
Cell Line: U-2 OS (ATCC HTB-96)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Rad51-IN-X Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -80°C.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of Rad51-IN-X.
-
Seed U-2 OS cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Rad51-IN-X in culture medium.
-
Replace the medium in the wells with the Rad51-IN-X dilutions (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Immunofluorescence for Rad51 Foci Formation
This assay directly visualizes the inhibition of Rad51 recruitment to sites of DNA damage.
-
Seed U-2 OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Rad51-IN-X (e.g., 0.5 µM, 1 µM, 5 µM) for 2 hours.
-
Induce DNA damage by treating the cells with 10 µM cisplatin for 1 hour.
-
Wash the cells with PBS and allow them to recover in fresh medium containing Rad51-IN-X for 6 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Rad51 (e.g., 1:500 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with >10 Rad51 foci per nucleus.
Western Blotting
This technique can be used to assess the levels of key proteins in the DNA damage response pathway.
-
Seed U-2 OS cells in a 6-well plate and treat with Rad51-IN-X and/or a DNA damaging agent as described for the immunofluorescence assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Rad51, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram outlines the general workflow for evaluating Rad51-IN-X.
Data Presentation
The following tables present hypothetical data for the characterization of Rad51-IN-X.
Table 1: Cytotoxicity of Rad51-IN-X in U-2 OS cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1 | 60 |
| 5 | 25 |
| 10 | 10 |
| IC50 | ~2.5 µM |
Table 2: Effect of Rad51-IN-X on Cisplatin-Induced Rad51 Foci Formation
| Treatment | Rad51-IN-X (µM) | % of Cells with >10 Rad51 Foci |
| Untreated | 0 | <5 |
| Cisplatin (10 µM) | 0 | 75 |
| Cisplatin (10 µM) | 0.5 | 50 |
| Cisplatin (10 µM) | 1 | 20 |
| Cisplatin (10 µM) | 5 | <10 |
Conclusion
This document provides a comprehensive set of protocols for the initial cellular characterization of a novel Rad51 inhibitor, Rad51-IN-X. The described assays will enable researchers to determine its cytotoxic effects, confirm its on-target activity by monitoring Rad51 foci formation, and analyze its impact on the DNA damage response pathway. These foundational experiments are critical for the preclinical development of new anticancer agents targeting Rad51.
References
- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD51 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Rad51 Inhibitor B02: A Representative for Novel Rad51 Inhibitors like Rad51-IN-7
Disclaimer: Detailed experimental data and protocols for the specific compound Rad51-IN-7 are not publicly available at this time. Its existence is noted in patent literature (WO2021164746A1, compound 71) as a potent Rad51 inhibitor.[1] To provide researchers, scientists, and drug development professionals with a practical laboratory guide, this document presents detailed application notes and protocols for the well-characterized Rad51 inhibitor, B02 . These methodologies can serve as a comprehensive template for the investigation and use of novel Rad51 inhibitors such as this compound.
Introduction to Rad51 and the Role of Inhibitors
RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[2][3][4] By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous template and subsequent strand invasion to initiate DNA synthesis and repair.[2][3] Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging therapies like chemotherapy and radiation.[2][5] Therefore, inhibiting RAD51 is a promising anti-cancer strategy to sensitize tumors to these treatments.[2][6]
B02 is a small molecule inhibitor of human RAD51.[1][7][8] It has been shown to disrupt the binding of RAD51 to DNA, thereby inhibiting the formation of the RAD51-ssDNA filament and blocking homologous recombination.[5][7] This leads to an accumulation of DNA damage and can synergize with DNA-damaging agents to induce cancer cell death.[5][6][9]
Quantitative Data for Rad51 Inhibitor B02
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for B02 from various in vitro and cell-based assays.
| Assay Type | Target | IC50 Value (µM) | Notes | Reference |
| FRET-based DNA Strand Exchange | Human RAD51 | 27.4 | Selectively inhibits human RAD51 over its E. coli homologue RecA (IC50 > 250 µM). | [1][7] |
| D-loop Assay | Human RAD51 | ~27.4 | Measures the ability of RAD51 to form a displacement loop with homologous dsDNA. | [10][11] |
| Homologous Recombination (IndDR-GFP) | Cellular HR | 17.7 ± 3.9 | In U-2 OS cells. | [12] |
| Cell Line | Assay Type | IC50 Value (µM) | Treatment Duration | Notes | Reference |
| BT-549 | MTS Assay | 35.4 | 120 hours | Triple-negative breast cancer cell line. | [1] |
| HCC1937 | MTS Assay | 89.1 | 120 hours | BRCA1-mutant breast cancer cell line. | [1] |
| MDA-MB-231 | Cell Viability | 4.1 | 4 days | Triple-negative breast cancer cell line. | [12] |
| HT29 | Cell Viability | - | 48 hours | In combination with Oxaliplatin or 5-FU, B02 at 2 µM increases sensitivity. | [1] |
| U-2 OS | IndDR-GFP HR Assay | 17.7 | 24 hours | Osteosarcoma cell line. | [12] |
| HEK293 | RAD51 Foci Formation | 50 | - | Inhibits irradiation-induced foci formation. | [7] |
| MDA-MB-231 | RAD51 Foci Formation | 10 - 50 | 1.5 hours | Inhibits cisplatin-induced foci formation in a dose-dependent manner. | [5] |
Signaling Pathways and Experimental Workflows
Rad51-Mediated Homologous Recombination Pathway and Inhibition by B02
Caption: RAD51 pathway and B02 inhibition.
Experimental Workflow for Characterizing a Rad51 Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. arts.units.it [arts.units.it]
- 5. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rad51-IN-7 in In Vivo Xenograft Models
Introduction
Rad51 is a critical protein in the homologous recombination (HR) pathway, which is essential for repairing DNA double-strand breaks and maintaining genomic stability.[1] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies.[2][3] Rad51-IN-7 represents a novel, potent, and specific small molecule inhibitor of RAD51. By disrupting the function of RAD51, this compound prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately, cancer cell death.[1] These application notes provide a summary of the preclinical in vivo efficacy of RAD51 inhibitors in various xenograft models and offer detailed protocols for researchers.
Mechanism of Action
This compound functions by directly targeting the RAD51 protein, which is crucial for the homologous recombination repair of DNA double-strand breaks.[1] Under normal conditions, RAD51 forms filaments on single-stranded DNA to facilitate the repair process.[1] this compound disrupts the formation of these RAD51 filaments.[1] This inhibition of RAD51 leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest, particularly in the S-phase, and induce apoptosis in cancer cells that are heavily reliant on the HR pathway for survival.[4]
Quantitative Data Summary
The in vivo anti-tumor efficacy of representative RAD51 inhibitors has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these studies.
Table 1: Single-Agent Activity of RAD51 Inhibitors in Xenograft Models
| Cancer Type | Cell Line | Animal Model | RAD51 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 | 30 mg/kg, PO, QD | 34.3% | [4] |
| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 | 100 mg/kg, PO, QD | 85.6% | [4] |
| Cervical Cancer | HeLa | Nude mice | RI-1 | Not specified, IP, every other day for 36 days | Significant reduction in tumor volume and weight | [5][6] |
| Cervical Cancer | SiHa | Nude mice | RI-1 | Not specified, IP, every other day for 36 days | Significant reduction in tumor volume and weight | [5][6] |
Table 2: Synergistic Anti-Tumor Activity of RAD51 Inhibitors with Chemotherapy
| Cancer Type | Cell Line | Animal Model | Treatment Combination | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 + Cisplatin | Cpd-4: 30 mg/kg, PO, QD; Cisplatin: 2 mg/kg, IP, QW | 86.2% | [4] |
| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cisplatin alone | 2 mg/kg, IP, QW | 20.7% | [4] |
| Breast Cancer | MDA-MB-231 | Mouse xenografts | B02 + Cisplatin | Not specified | Significantly enhanced therapeutic effect of cisplatin | [2] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell lines (e.g., Daudi, HeLa, SiHa, MIA PaCa-2, KP-4)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old[4]
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Monitoring and Randomization:
-
Drug Administration:
-
This compound Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage).[4]
-
Chemotherapy Group: Administer the chemotherapeutic agent (e.g., Cisplatin) at its established dose and schedule (e.g., weekly intraperitoneal injection).[4]
-
Combination Group: Administer both this compound and the chemotherapeutic agent according to their respective schedules.
-
Vehicle Control Group: Administer the vehicle solution using the same schedule as the treatment groups.
-
-
Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.[7]
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after a set duration.[7]
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.[7]
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).[7]
-
Protocol 2: Immunohistochemistry for γH2AX in Xenograft Tumors
This protocol is for the detection of γH2AX, a marker of DNA double-strand breaks, in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against γH2AX
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval solution.
-
-
Blocking:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-γH2AX antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the sections with PBS.
-
Apply the DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Imaging:
-
Image the stained sections using a light microscope. Increased brown staining indicates higher levels of γH2AX.
-
Visualizations
Caption: Mechanism of this compound action leading to apoptosis.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. KPL-4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Western Blot Analysis of RAD51 Inhibition by Rad51-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] Its proper function is essential for maintaining genomic stability. In many cancers, RAD51 is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies such as chemotherapy and radiation.[3][4] This makes RAD51 an attractive target for cancer therapy. The development of small molecule inhibitors that target RAD51 is a promising strategy to sensitize cancer cells to existing treatments.
Rad51-IN-7 is a potent inhibitor of RAD51. This document provides detailed protocols for the analysis of RAD51 protein levels by Western blot in response to treatment with this compound, enabling researchers to assess the efficacy of this inhibitor in their experimental systems.
Signaling Pathway of RAD51 in Homologous Recombination and Inhibition by this compound
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of intervention for an inhibitor like this compound. Upon DNA double-strand break detection, the DNA ends are resected to generate single-stranded DNA (ssDNA). RAD51, with the help of mediator proteins like BRCA2, forms a nucleoprotein filament on the ssDNA.[2] This filament is essential for the search for a homologous DNA sequence and subsequent strand invasion to initiate DNA repair. This compound, as a RAD51 inhibitor, is hypothesized to interfere with the formation or function of this RAD51 filament, thereby blocking the homologous recombination pathway and leading to the accumulation of DNA damage.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of this compound on RAD51 protein levels.
Quantitative Data Summary
While specific quantitative data for this compound's effect on RAD51 protein levels from peer-reviewed publications is not yet widely available, the table below is structured to present such data once obtained. The data would typically be derived from densitometric analysis of Western blot bands, normalized to a loading control. Studies with other RAD51 inhibitors have shown a concentration-dependent decrease in RAD51 protein levels.
| Cell Line | Treatment (this compound) | RAD51 Protein Level (Fold Change vs. Control) | Reference |
| e.g., HeLa | 1 µM | Data not available | Future Publication |
| 5 µM | Data not available | ||
| 10 µM | Data not available | ||
| e.g., MCF-7 | 1 µM | Data not available | Future Publication |
| 5 µM | Data not available | ||
| 10 µM | Data not available |
Note: Researchers should generate their own dose-response curves for this compound in their specific cell lines of interest.
Detailed Experimental Protocol: Western Blot for RAD51
This protocol provides a step-by-step guide for assessing RAD51 protein levels in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Rabbit anti-RAD51 polyclonal antibody or Mouse anti-RAD51 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH, or anti-β-tubulin)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Prepare samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAD51 antibody in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (for Loading Control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane should be washed, blocked again, and then incubated with the primary antibody for the loading control, followed by the appropriate secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for RAD51 and the loading control using densitometry software.
-
Normalize the RAD51 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in RAD51 protein expression in this compound-treated samples relative to the vehicle-treated control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on RAD51 protein expression using Western blot analysis. By following these detailed methodologies, scientists can effectively assess the potential of this compound as a therapeutic agent in cancer research and drug development. The included diagrams provide a clear visual representation of the RAD51 signaling pathway and the experimental workflow, facilitating a better understanding of the underlying principles and procedures.
References
Troubleshooting & Optimization
Optimizing Rad51-IN-7 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Rad51-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my experiment?
A1: The optimal concentration of this compound is highly dependent on the cell type, assay type, and experimental goals. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific system. A good starting point for many cell-based assays is to test a range from 0.1 µM to 50 µM. For biochemical assays, lower concentrations in the nanomolar range may be effective.
Q2: How do I determine the IC50 value of this compound in my cell line?
A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a cell viability assay (e.g., MTT, MTS, or CCK-8) with a serial dilution of this compound. Typically, an 8-12 point dilution series is recommended to generate a full dose-response curve. The IC50 can then be calculated using non-linear regression analysis.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
Off-target effects: The inhibitor may be affecting other critical cellular pathways.
-
Cell line sensitivity: Your specific cell line may be particularly sensitive to the inhibition of the Rad51 pathway.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
-
Compound stability: The compound may be degrading into a more toxic substance in your culture media.
Q4: this compound does not seem to be inhibiting Rad51 function in my assay. What should I do?
A4: If you are not observing the expected inhibitory effect, consider the following:
-
Concentration: The concentration of this compound may be too low. Try increasing the concentration based on your initial dose-response experiments.
-
Solubility: Ensure this compound is fully dissolved in your solvent and culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
Treatment duration: The incubation time may be insufficient for the inhibitor to exert its effect. Consider a time-course experiment.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect the effects of Rad51 inhibition. Consider using a more direct assay, such as monitoring Rad51 foci formation.
Q5: What is the best way to prepare and store this compound?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of the compound in your specific cell culture medium should be determined experimentally if long-term incubations are planned.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding 96-well plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Vortex the stock solution thoroughly before dil |
Technical Support Center: Rad51 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rad51 inhibitors in their experiments. Given the limited public information on a specific compound named "Rad51-IN-7," this guide addresses common challenges related to the solubility and stability of small molecule Rad51 inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: My Rad51 inhibitor precipitated out of solution upon addition to my cell culture media. What should I do?
A1: Precipitate formation is a common issue related to poor solubility. Here are several troubleshooting steps:
-
Solvent Choice: Ensure you are using the recommended solvent for the initial stock solution. While DMSO is common, some inhibitors may require other solvents like ethanol or specific buffer systems.
-
Final Concentration: The final concentration of the inhibitor in your aqueous cell culture media may have exceeded its solubility limit. Try performing a dose-response experiment starting with a lower concentration range.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. Consider reducing the serum percentage or using a serum-free medium if your cell line can tolerate it.
-
Sonication: Briefly sonicating the final diluted solution can sometimes help to redissolve small precipitates.
Q2: I am observing inconsistent results in my Rad51 activity assays. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound instability. Consider the following:
-
Stock Solution Age and Storage: Small molecule inhibitors can degrade over time, even when stored at low temperatures. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your stock solutions and experimental plates from light as much as possible.
-
pH of Media: The pH of your cell culture media can affect the stability of the inhibitor. Ensure your media is properly buffered and within the optimal pH range for your cells.
-
Working Solution Preparation: Prepare working solutions fresh from the stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate in the buffer.
-
Cloudy or milky appearance of the solution.
-
Low or inconsistent activity in biochemical assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent for Stock | Consult the manufacturer's data sheet for the recommended solvent. If not available, test solubility in common biocompatible solvents like DMSO or ethanol. |
| Exceeded Solubility Limit | Determine the aqueous solubility limit. Prepare a more concentrated stock in an organic solvent and dilute it further in the aqueous buffer, ensuring the final organic solvent concentration is low (typically <0.5%). |
| Salt Concentration of Buffer | High salt concentrations can decrease the solubility of some organic molecules ("salting out"). Try reducing the salt concentration of your buffer if the experiment allows. |
| pH of the Buffer | The charge state of the inhibitor can be pH-dependent, affecting solubility. Test the solubility at different pH values to find the optimal range. |
Issue 2: Compound Instability in Cell Culture
Symptoms:
-
Decreased compound efficacy over the time course of the experiment.
-
High variability between replicate wells or experiments.
-
Unexpected cytotoxicity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Some functional groups are susceptible to hydrolysis in aqueous environments. If suspected, minimize the incubation time or consider using a more stable analog if available. |
| Oxidation | The compound may be sensitive to oxidation. Prepare solutions in degassed buffers and minimize exposure to air. |
| Metabolism by Cells | Cells can metabolize the inhibitor, reducing its effective concentration. Replenish the media with fresh inhibitor at regular intervals for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of Rad51 Inhibitor Stock and Working Solutions
-
Stock Solution Preparation:
-
Based on the manufacturer's instructions or preliminary solubility tests, dissolve the Rad51 inhibitor in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your final experimental buffer or cell culture medium to achieve the desired working concentrations.
-
Gently mix by pipetting or brief vortexing. Avoid vigorous shaking, which can introduce air bubbles and potentially lead to oxidation.
-
Visually inspect the working solutions for any signs of precipitation.
-
Protocol 2: General Rad51 Foci Formation Inhibition Assay
This assay is used to assess the ability of an inhibitor to disrupt the formation of Rad51 nuclear foci, which are a hallmark of homologous recombination activity following DNA damage.
-
Cell Seeding: Seed cells (e.g., U2OS, HeLa) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the Rad51 inhibitor for a predetermined amount of time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., mitomycin C, ionizing radiation).
-
Incubation: Incubate the cells for a sufficient period to allow for Rad51 foci formation (e.g., 4-6 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Rad51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates successful inhibition.
-
Visualizations
Caption: Experimental workflow for assessing Rad51 inhibitor activity.
Caption: Simplified signaling pathway of Rad51 in homologous recombination and the point of inhibition.
Technical Support Center: Troubleshooting Rad51-IN-7 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Rad51-IN-7 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture media. What is the common cause for this?
A1: this compound, like many small molecule inhibitors, is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is added to an aqueous environment like cell culture media, the inhibitor's solubility can decrease significantly, leading to precipitation. This is a common issue encountered when working with hydrophobic compounds in aqueous solutions.
Q2: What is the recommended solvent for this compound?
A2: While specific solubility data for this compound is not widely published, similar RAD51 inhibitors are typically dissolved in DMSO. For example, RAD51 Inhibitor B02 is soluble in DMSO at approximately 10 mg/mL[1]. It is crucial to use high-purity, anhydrous DMSO to prepare your stock solution, as water contamination can reduce the solubility of the compound and promote precipitation upon dilution.
Q3: How can I prevent this compound from precipitating in my cell culture media?
A3: Several strategies can be employed to prevent precipitation:
-
Serial Dilution in DMSO: Before adding the inhibitor to your aqueous media, perform serial dilutions of your concentrated stock solution in DMSO to get closer to the final desired concentration.[2]
-
Stepwise Dilution: Add the DMSO stock solution of this compound to a small volume of media first, mix well, and then add this to the final volume of your culture.
-
Increase Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final concentration of DMSO in the culture media can help maintain the inhibitor's solubility. However, it is critical to determine the maximum DMSO concentration your cells can tolerate without affecting viability. Most cell lines can tolerate up to 0.5% DMSO, but this should be experimentally verified.[2]
-
Ultrasonication: In some cases, brief ultrasonication of the media after adding the inhibitor can help to dissolve any precipitate that has formed.[1]
-
Warm the Media: Gently warming the media to 37°C before and after adding the inhibitor can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade components.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. It is essential to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or proliferation of your specific cells. A common starting point is to test a range of concentrations from 0.1% to 1.0%. Always include a vehicle control (media with the same final concentration of DMSO as your experimental samples) in your experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation.
Problem: Visible precipitate or cloudiness in the cell culture media after adding this compound.
Step 1: Visual Inspection and Confirmation
-
Action: Observe the media under a microscope. Precipitate from the inhibitor will often appear as small, crystalline structures. This will help to distinguish it from other potential issues like bacterial or fungal contamination.
-
Rationale: To confirm that the observed particles are indeed a chemical precipitate and not a biological contaminant.
Step 2: Review Preparation of Stock and Working Solutions
-
Action:
-
Ensure your DMSO is of high purity and anhydrous.
-
Confirm the calculations for your stock and final concentrations.
-
Prepare fresh dilutions of this compound.
-
-
Rationale: Errors in calculation or the use of old or hydrated DMSO can lead to solubility issues.
Step 3: Optimize the Dilution Method
-
Action:
-
Prepare an intermediate dilution of your this compound stock in pure DMSO.
-
Add the diluted inhibitor dropwise to the cell culture media while gently vortexing or swirling the tube.
-
-
Rationale: A gradual introduction of the inhibitor into the aqueous environment can prevent a sudden decrease in solubility and subsequent precipitation.
Step 4: Evaluate the Final DMSO Concentration
-
Action:
-
Determine the final concentration of DMSO in your culture media.
-
If it is very low (e.g., <0.1%), consider if your cells can tolerate a slightly higher concentration (e.g., 0.25% or 0.5%).
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to test the effect of different DMSO concentrations on your cells.
-
-
Rationale: A higher concentration of the co-solvent (DMSO) can help to keep the hydrophobic inhibitor in solution.
Step 5: Consider Physical Dissolution Aids
-
Action:
-
After adding this compound to the media, place the tube in a sonicating water bath for a few minutes.
-
Gently warm the media to 37°C before adding the inhibitor.
-
-
Rationale: Sonication can break up small precipitate particles and aid in their dissolution. Warming the media can increase the solubility of some compounds.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
The following table summarizes the typical effects of different DMSO concentrations on the viability of cultured cells. It is important to note that these are general guidelines, and the specific tolerance of your cell line should be experimentally determined.
| Final DMSO Concentration (%) | Expected Effect on Most Cell Lines | Recommendations |
| ≤ 0.1 | Generally considered safe with minimal to no cytotoxic effects. | Ideal for most experiments. |
| 0.25 - 0.5 | Tolerated by many robust cell lines without significant loss of viability. | A good starting point for optimizing inhibitor solubility. Always include a vehicle control. |
| > 0.5 - 1.0 | May cause a noticeable decrease in cell viability and proliferation in some cell lines. | Use with caution and only if necessary for inhibitor solubility. Thorough validation is required. |
| > 1.0 | Often leads to significant cytotoxicity and is generally not recommended for cell-based assays. | Avoid these concentrations unless absolutely necessary and validated for your specific cell type. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
DMSO (anhydrous, cell culture grade)
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and resume growth overnight.
-
Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.1% to 2.0% (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%). Also, prepare a "no DMSO" control.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of DMSO.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "no DMSO" control.
Protocol 2: RAD51 Foci Formation Assay to Test this compound Activity
Objective: To assess the inhibitory effect of this compound on the formation of RAD51 foci in response to DNA damage.
Materials:
-
Target cell line (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)
-
Coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Seed cells on coverslips in a multi-well plate and allow them to grow to the desired confluency.
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells. Include a vehicle control (DMSO only).
-
Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent or by exposing the cells to ionizing radiation. Include a "no damage" control.
-
Incubate the cells for a period that allows for the formation of RAD51 foci (e.g., 4-6 hours).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate the cells with the primary anti-RAD51 antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A decrease in the number of RAD51 foci in the this compound treated cells compared to the vehicle control indicates inhibition of RAD51.
Mandatory Visualizations
References
Minimizing Rad51-IN-7 cytotoxicity in normal cells
Disclaimer: Information regarding a specific compound designated "Rad51-IN-7" is not currently available in published scientific literature. This technical support guide is based on data from other well-characterized RAD51 inhibitors and general principles of targeting RAD51 for cancer therapy. The provided protocols and troubleshooting advice should be adapted and validated for your specific RAD51 inhibitor.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with RAD51 inhibitors, focusing on minimizing cytotoxicity in normal cells.
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal/control cell lines. | 1. Compound Concentration Too High: The IC50 can vary significantly between cell lines. 2. Off-Target Effects: The inhibitor may be affecting other cellular processes. 3. High Proliferative Rate of "Normal" Cells: Some immortalized "normal" cell lines can have high proliferation rates, making them more susceptible. | 1. Perform a Dose-Response Curve: Determine the IC50 for both your cancer and normal cell lines to identify a therapeutic window. 2. Test in Multiple Normal Cell Lines: Use a panel of normal cell lines, including primary cells if possible, to confirm the cytotoxic effect is not cell-line specific. 3. Assess Markers of DNA Damage and Apoptosis: Compare the induction of markers like γH2AX and cleaved caspase-3 in cancer versus normal cells. |
| Inconsistent results between experiments. | 1. Compound Stability: The inhibitor may be unstable in solution or under certain storage conditions. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect sensitivity. 3. Assay Variability: Inconsistent incubation times or reagent concentrations. | 1. Prepare Fresh Solutions: Make fresh dilutions of the inhibitor from a frozen stock for each experiment. 2. Standardize Cell Culture Protocols: Use cells within a defined passage number range and maintain consistent seeding densities. 3. Follow Assay Protocols Precisely: Ensure consistent timing and reagent handling for all assays. |
| Lack of a clear therapeutic window between cancer and normal cells. | 1. Similar RAD51 Dependence: The chosen normal cell line may have a higher than expected reliance on RAD51 for DNA repair. 2. Low RAD51 Expression in Cancer Cells: The cancer cell line may not overexpress RAD51, reducing its dependency on this pathway. | 1. Characterize RAD51 Expression: Perform Western blotting or qPCR to confirm RAD51 overexpression in your cancer cell line compared to the normal cell line. 2. Select Appropriate Cell Lines: Choose cancer cell lines known to have high RAD51 expression and normal cell lines with low basal RAD51 levels. |
Frequently Asked Questions (FAQs)
Q1: Why is a RAD51 inhibitor expected to be more cytotoxic to cancer cells than normal cells?
A1: The therapeutic window for RAD51 inhibitors is based on the differential dependency of cancer cells on the homologous recombination (HR) pathway for DNA repair. Many cancer cells have defects in other DNA repair pathways and exhibit increased replication stress, leading to a greater reliance on RAD51-mediated HR for survival.[1][2] Furthermore, RAD51 is often overexpressed in a wide range of tumors, which can be a marker of this dependency.[1][3][4] Normal cells, with intact cell cycle checkpoints and alternative DNA repair pathways, are generally less sensitive to the inhibition of RAD51.[5]
Q2: What are some strategies to further minimize the cytotoxicity of a RAD51 inhibitor in my normal cell lines?
A2:
-
Combination Therapy: Consider combining the RAD51 inhibitor with another agent that selectively targets cancer cells. For example, PARP inhibitors show synthetic lethality in combination with RAD51 inhibition in HR-proficient tumors.[6]
-
Dosing Schedule Optimization: In in vivo studies, optimizing the dosing schedule (e.g., intermittent vs. continuous dosing) can help to reduce toxicity to normal tissues while maintaining anti-tumor efficacy.
-
Targeted Delivery: While still in early stages of development for many inhibitors, nanoparticle-based delivery systems can be designed to target cancer cells specifically, reducing systemic exposure to normal tissues.
Q3: How can I confirm that the observed cytotoxicity is due to the inhibition of RAD51?
A3:
-
RAD51 Foci Formation Assay: Treatment with a RAD51 inhibitor should prevent the formation of RAD51 foci in the nucleus following DNA damage (e.g., induced by irradiation or a DNA-damaging agent).[7] This can be visualized by immunofluorescence microscopy.
-
Rescue Experiments: Overexpression of RAD51 in the target cells should partially rescue the cytotoxic effects of the inhibitor.
-
Homologous Recombination Efficiency Assay: Use a reporter-based assay (e.g., DR-GFP) to directly measure the efficiency of homologous recombination in the presence and absence of the inhibitor.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several RAD51 inhibitors in cancer versus normal cell lines, demonstrating the potential for a therapeutic window.
| RAD51 Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Novel Inhibitor (Cpd-5) | Raji (Lymphoma) | 0.005 | WI-38 (Normal Lung Fibroblast) | > 10 | [8] |
| B02-iso | MDA-MB-231 (Breast Cancer) | 4.1 | MCF 10A (Normal Breast Epithelial) | > 25 | [7] |
| para-I-B02-iso | MDA-MB-231 (Breast Cancer) | 1.1 | MCF 10A (Normal Breast Epithelial) | > 25 | [7] |
| B02 | Various Cancer Cell Lines | 17.7 (for HR inhibition) | - | - | [9] |
| RI-1 | Various Cancer Cell Lines | 5 - 30 | - | - | [10] |
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RAD51 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.[11]
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C) with or without the RAD51 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in the inhibitor-treated cells indicates successful target engagement.[7][12]
Visualizations
Caption: Differential response to this compound in normal versus cancer cells.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Caption: Simplified homologous recombination pathway and the point of inhibition by this compound.
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. RAD-ical New Insights into RAD51 Regulation [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. karger.com [karger.com]
- 12. Radiation-induced synthetic lethality: combination of poly(ADP-ribose) polymerase and RAD51 inhibitors to sensitize cells to proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Rad51-IN-7 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of Rad51, including compounds such as Rad51-IN-7. The information provided is based on published data for various Rad51 inhibitors and aims to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Rad51 inhibitors?
A1: Rad51 is a key protein in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1] Rad51 inhibitors typically function by either preventing the formation of the Rad51 nucleoprotein filament on single-stranded DNA (ssDNA) or by blocking the subsequent D-loop formation, a critical step in homology search and strand invasion.[2][3] By disrupting HR, these inhibitors can sensitize cancer cells, which often overexpress Rad51, to DNA-damaging agents.[4][5]
Q2: I am observing significant variability in the IC50 values for this compound across different cancer cell lines. What could be the reason?
A2: Variability in IC50 values is expected and can be attributed to several factors:
-
Genetic Background of Cell Lines: The status of key DNA repair genes like BRCA1 and BRCA2 can significantly influence the dependency on Rad51 and, therefore, the sensitivity to its inhibitors.[5] Cells with deficient HR pathways may show increased sensitivity. The p53 status can also play a role, as wild-type p53 can suppress Rad51 expression.
-
Rad51 Expression Levels: Cancer cell lines exhibit a wide range of endogenous Rad51 expression levels.[6] Higher Rad51 expression can contribute to resistance.[4]
-
Proliferation Rate: Rapidly proliferating cells may be more susceptible to Rad51 inhibition due to a higher load of replication-associated DNA damage.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) in certain cell lines can reduce the intracellular concentration of the inhibitor.
Q3: My Rad51 inhibitor is showing lower than expected potency in cellular assays compared to biochemical assays. What are the potential causes?
A3: Discrepancies between biochemical and cellular potency can arise from:
-
Cell Permeability: The inhibitor may have poor penetration across the cell membrane.
-
Compound Stability: The compound might be unstable in cell culture media or rapidly metabolized by the cells. Some inhibitors are sensitive to oxidation or reaction with thiol-containing molecules like glutathione.[2][3]
-
Off-Target Effects: In a cellular context, the compound might bind to other proteins, reducing its effective concentration at the target site.[2]
-
Post-Translational Modifications of Rad51: The stability and activity of Rad51 in cells are regulated by post-translational modifications like ubiquitination and SUMOylation, which are absent in simplified biochemical assays.[7][8]
Q4: Can Rad51 inhibitors be used as single agents?
A4: While some potent Rad51 inhibitors have shown single-agent antitumor activity in preclinical models, they are often more effective when used in combination with DNA-damaging agents (e.g., cisplatin, doxorubicin) or PARP inhibitors.[4][9] This synergistic effect arises from the simultaneous induction of DNA damage and the inhibition of a key repair pathway.
Troubleshooting Guides
Issue 1: Inconsistent Results in Rad51 Foci Formation Assays
| Symptom | Possible Cause | Suggested Solution |
| No reduction in Rad51 foci after inhibitor treatment and DNA damage. | Ineffective inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of the inhibitor in your specific cell line. |
| Timing of treatment is not optimal. | The inhibitor should be added prior to or concurrently with the DNA-damaging agent to prevent the formation of Rad51 filaments. Optimize the pre-incubation time with the inhibitor. | |
| Poor cell permeability of the inhibitor. | Verify cellular uptake of the compound if possible. Consider using a different inhibitor with better-reported cell permeability. | |
| Antibody issues. | Ensure the anti-Rad51 antibody is validated for immunofluorescence and is used at the recommended dilution. Run positive and negative controls. | |
| High background or non-specific staining. | Antibody concentration is too high. | Titrate the primary and secondary antibodies to reduce background. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum). | |
| Fixation/permeabilization issues. | Optimize fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) protocols for your cell line. |
Issue 2: High Variability in Cell Viability (IC50) Assays
| Symptom | Possible Cause | Suggested Solution |
| Large error bars and poor reproducibility between experiments. | Inconsistent cell seeding density. | Ensure accurate cell counting and even distribution of cells in the microplates. |
| Variability in inhibitor preparation. | Prepare fresh stock solutions of the inhibitor and use a consistent dilution scheme. Some inhibitors may be unstable upon repeated freeze-thaw cycles.[3] | |
| Cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity. | |
| Unexpectedly high IC50 values. | Compound instability or degradation. | Check the stability of the compound in your specific cell culture medium and conditions. Some compounds are light-sensitive or may oxidize.[3] |
| High protein binding in serum. | The inhibitor may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration. Consider reducing the FBS percentage during treatment, if tolerated by the cells. |
Quantitative Data Summary
The following tables summarize IC50 values for several published Rad51 inhibitors across various cancer cell lines. This data can serve as a reference for expected potency and cell line-specific responses.
Table 1: IC50 Values of Novel Rad51 Inhibitors [4]
| Cell Line | Cancer Type | Cpd-4 IC50 (µM) | Cpd-5 IC50 (µM) | Olaparib IC50 (µM) |
| Daudi | Burkitt's Lymphoma | 0.003 | 0.008 | 1.14 |
| Raji | Burkitt's Lymphoma | 0.004 | 0.012 | 0.134 |
| A549 | Lung Carcinoma | 0.011 | 0.024 | >25 |
| HCT116 | Colorectal Carcinoma | 0.007 | 0.015 | 1.01 |
| MCF7 | Breast Adenocarcinoma | 0.015 | 0.035 | 0.89 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.013 | 0.028 | 1.56 |
Table 2: IC50 Values of B02 and its Isomer [5]
| Compound | Assay | Cell Line | IC50 (µM) |
| B02-iso | HR inhibition (IndDR-GFP) | U-2 OS | ~5 |
| B02 | HR inhibition (IndDR-GFP) | U-2 OS | ~20 |
| B02-iso | Cell Viability (10 days) | MDA-MB-231 | ~1.8 |
Experimental Protocols
Key Experiment: Rad51 Foci Formation Assay by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Inhibitor Treatment: Pre-treat cells with the Rad51 inhibitor (e.g., this compound) at the desired concentrations for a predetermined time (e.g., 1-4 hours).
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., cisplatin, mitomycin C, or irradiate the cells) and incubate for the desired duration. Include a vehicle-treated control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated anti-Rad51 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with an appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides with anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A positive cell is often defined as having >5 foci.[9]
Visualizations
Caption: Simplified Homologous Recombination pathway and the action of Rad51 inhibitors.
Caption: General experimental workflow for evaluating Rad51 inhibitors in cell-based assays.
Caption: A logical decision tree for troubleshooting Rad51 inhibitor experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 8. Stability of Rad51 recombinase and persistence of Rad51 DNA repair foci depends on post-translational modifiers, ubiquitin and SUMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rad51 Inhibitors in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Rad51 inhibitors in cell culture, with a focus on determining the intracellular half-life of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical intracellular half-life of a small molecule Rad51 inhibitor?
The intracellular half-life of a small molecule inhibitor is a compound-specific property and can vary widely depending on its chemical structure, cell permeability, metabolism, and efflux by cellular transporters. There is currently no published, specific half-life data for a compound designated "Rad51-IN-7" in the public domain. Researchers will need to experimentally determine the half-life of their specific Rad51 inhibitor in their cell line of interest.
Q2: Why is determining the intracellular half-life of my Rad51 inhibitor important?
Understanding the intracellular half-life is critical for designing and interpreting cell-based assays.[1][2] It helps in:
-
Optimizing Dosing Schedules: Determining how frequently the compound needs to be replenished in the cell culture medium to maintain a desired intracellular concentration.
-
Interpreting Experimental Results: A short half-life might explain a transient or less potent than expected effect in a prolonged assay. Conversely, a long half-life could lead to cumulative effects.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to improve the compound's stability and duration of action.
Q3: What factors can influence the half-life of a Rad51 inhibitor in cell culture?
Several factors can affect the stability and persistence of a small molecule in a cellular environment:
-
Metabolic Stability: The compound may be metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive or active metabolites.
-
Cellular Efflux: ABC transporters and other efflux pumps can actively remove the compound from the cell.
-
Chemical Stability: The compound's intrinsic chemical stability in the aqueous environment of the cell culture medium and cytoplasm.
-
Non-specific Binding: Binding to proteins, lipids, or plasticware can reduce the free concentration of the inhibitor available to engage its target.[1][3]
Q4: How does the half-life of the Rad51 protein itself affect my experiments?
The half-life of the Rad51 protein is distinct from the half-life of its inhibitor. The Rad51 protein has a relatively long half-life, and its levels can be upregulated in response to DNA damage.[4][5] In experiments with cycloheximide to inhibit new protein synthesis, Rad51 protein levels decreased by about 30% in 24 hours in both primary and tumor cells, suggesting a long half-life.[4] This is important because even after the inhibitor is gone, the existing Rad51 protein will persist.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in half-life determination experiments. | - Inconsistent cell seeding density.- Variability in drug treatment and washout steps.- Issues with the analytical method (e.g., LC-MS/MS). | - Ensure consistent cell numbers and confluency for each experiment.[6]- Standardize all incubation times, washing steps, and cell lysis procedures.- Validate the analytical method for linearity, accuracy, and precision. |
| Rad51 inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. | - Poor cell permeability.- Rapid intracellular degradation (short half-life).- High levels of non-specific binding.[1][2]- Active efflux from the cells. | - Perform a cellular uptake assay to measure intracellular concentration.- Determine the intracellular half-life of the compound.- Evaluate non-specific binding to serum proteins and plasticware.[1][3]- Use efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. |
| High variability in Rad51 foci formation after inhibitor treatment. | - Cell cycle-dependent expression and activity of Rad51.[7]- Asynchronous cell population.- Inconsistent timing of inhibitor addition and DNA damage induction. | - Synchronize the cell population to a specific cell cycle phase (e.g., S or G2/M) before treatment.- Optimize the timing of inhibitor pre-treatment before inducing DNA damage.- Ensure uniform exposure to the DNA damaging agent. |
| Unexpected cell toxicity at concentrations where the Rad51 inhibitor should be specific. | - Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity at high concentrations.- The inhibitor itself may induce DNA damage or cell cycle arrest independent of Rad51 inhibition.[8] | - Perform a target engagement assay to confirm Rad51 binding in cells.- Run a vehicle control with the same concentration of the solvent.- Characterize the inhibitor's effect on cell cycle progression and DNA damage markers (e.g., γH2AX) in the absence of exogenous DNA damaging agents.[8] |
Experimental Protocols
Protocol: Determination of Intracellular Half-Life of a Rad51 Inhibitor
This protocol outlines a general method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.
Objective: To measure the rate of disappearance of a Rad51 inhibitor from cells after its removal from the culture medium.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Rad51 inhibitor
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
-
Internal standard (a structurally similar compound not present in the cells)
Methodology:
-
Cell Seeding: Seed cells in multiple plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency on the day of the experiment.
-
Inhibitor Loading: Treat the cells with the Rad51 inhibitor at a specific concentration (e.g., 5-10 times the IC50) for a duration sufficient to allow it to reach a steady-state intracellular concentration (e.g., 2-4 hours).
-
Time Point Zero (T=0):
-
Remove the medium containing the inhibitor.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular inhibitor.
-
Immediately lyse the cells in a known volume of lysis buffer containing the internal standard.
-
Collect the lysate and store it at -80°C. This is your T=0 sample.
-
-
Time Course:
-
For the remaining plates, after washing as in step 3, add fresh, pre-warmed, inhibitor-free medium.
-
Incubate the cells at 37°C.
-
At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), wash the cells and collect the cell lysates as described in step 3.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the cell lysates.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the Rad51 inhibitor relative to the internal standard.
-
-
Data Analysis:
-
Plot the intracellular concentration of the inhibitor versus time.
-
Fit the data to a one-phase exponential decay model to calculate the half-life (t½).
-
Diagrams
Caption: Workflow for determining the intracellular half-life of a Rad51 inhibitor.
Caption: Simplified overview of the Rad51-mediated homologous recombination pathway.
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method to Determine th ... | Article | H1 Connect [archive.connect.h1.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 6. researchgate.net [researchgate.net]
- 7. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Technical Support Center: Rad51 Inhibitor Protocol Refinement for Specific Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rad51 inhibitors, including compounds structurally or functionally related to Rad51-IN-7. The information provided is collated from various studies on Rad51 inhibitors and is intended to serve as a general guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Rad51 inhibitors?
A1: Rad51 inhibitors primarily function by disrupting the process of homologous recombination (HR), a critical DNA damage repair pathway.[1][2][3][4] They can interfere with the formation of the Rad51 nucleoprotein filament on single-stranded DNA, which is an essential step for strand invasion and repair of DNA double-strand breaks.[2][5] Some inhibitors have been shown to disrupt the multimerization of Rad51 or its interaction with accessory proteins like BRCA2.[6][7] By inhibiting HR, these compounds can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]
Q2: In which cancer cell lines are Rad51 inhibitors expected to be most effective?
A2: Rad51 inhibitors are often more effective in cancer cells that are highly dependent on the homologous recombination pathway for survival. This includes tumors with defects in other DNA repair pathways or those with high levels of replication stress.[8][9] Cancers with elevated Rad51 expression, such as certain breast, colon, and esophageal cancers, have shown sensitivity to Rad51 inhibition.[10] Additionally, cell lines with mutations in genes like BRCA1 or BRCA2 may exhibit synthetic lethality when treated with Rad51 inhibitors in combination with other agents like PARP inhibitors.[9]
Q3: What is the typical starting concentration and treatment duration for a Rad51 inhibitor?
A3: The optimal concentration and duration of treatment with a Rad51 inhibitor will vary significantly depending on the specific compound and the cell line being used. As a starting point, researchers can refer to published IC50 values for similar compounds in various cell lines (see Table 1). A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Treatment durations in published studies typically range from 24 to 72 hours.[10][11]
Q4: Can Rad51 inhibitors be used in combination with other therapies?
A4: Yes, Rad51 inhibitors have shown synergistic effects when combined with DNA-damaging agents such as chemotherapy (e.g., cisplatin, camptothecin) and radiation therapy.[10][12] They can also enhance the efficacy of PARP inhibitors in tumors with proficient homologous recombination, effectively sensitizing them to this class of drugs.[2][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed | 1. Suboptimal inhibitor concentration. 2. Short treatment duration. 3. Cell line is resistant to Rad51 inhibition. 4. Inhibitor instability. | 1. Perform a dose-response curve to determine the IC50 value for your cell line. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different cell line or testing for Rad51 expression levels. 4. Prepare fresh inhibitor stock solutions and store them properly, protected from light and at the recommended temperature. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates. 4. Cell contamination. | 1. Ensure a single-cell suspension before seeding and use a calibrated pipette. 2. Mix the plate gently by tapping after adding the inhibitor. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination. |
| Unexpected off-target effects | 1. The inhibitor may have other cellular targets. 2. High inhibitor concentration. | 1. Review the literature for any known off-target effects of the specific inhibitor class. 2. Use the lowest effective concentration determined from your dose-response experiments. 3. Consider using a secondary, structurally different Rad51 inhibitor to confirm the observed phenotype. |
| Difficulty in detecting Rad51 foci inhibition | 1. Inefficient induction of DNA damage. 2. Suboptimal antibody for immunofluorescence. 3. Incorrect timing of analysis. | 1. Ensure the DNA-damaging agent (e.g., cisplatin, IR) is used at a concentration and duration sufficient to induce Rad51 foci. 2. Validate your primary and secondary antibodies for specificity and optimal dilution. 3. Perform a time-course experiment to determine the peak of Rad51 foci formation after DNA damage and the optimal pre-incubation time with the inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of Various Rad51 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RI-1 | OE19 | Esophageal Adenocarcinoma | ~20 | [10] |
| RI-1 | FLO-1 | Esophageal Adenocarcinoma | ~20 | [10] |
| RI-1 | HCT116 | Colon Cancer | ~20 | [10] |
| RI-1 | MCF7 | Breast Cancer | ~20 | [10] |
| Cpd-4 | Daudi | Burkitt's Lymphoma | 0.004 | [5] |
| Cpd-5 | Daudi | Burkitt's Lymphoma | 0.005 | [5] |
| B02-iso | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, used at 1.8 µM | [2] |
| IBR120 | MDA-MB-468 | Triple-Negative Breast Cancer | Not specified, 4.8-fold improved activity | [6] |
Note: The IC50 values are approximate and can vary based on experimental conditions. It is essential to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Rad51 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence using a microplate reader.[10]
-
-
Data Analysis: Normalize the readings to the vehicle control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Immunofluorescence for Rad51 Foci Formation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor and DNA Damage Treatment: Pre-incubate the cells with the Rad51 inhibitor at the desired concentration for a predetermined time (e.g., 2-24 hours). Then, induce DNA damage by adding a DNA-damaging agent (e.g., 100 nM camptothecin for 1 hour) or by irradiation (e.g., 10 Gy).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block the cells with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against Rad51 (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of Rad51 foci per nucleus in at least 100 cells per condition. A positive cell is often defined as having ≥5 foci.
Visualizations
Caption: Homologous recombination pathway and the point of intervention for Rad51 inhibitors.
Caption: General experimental workflow for studying the effects of Rad51 inhibitors.
Caption: A decision tree for troubleshooting common issues with Rad51 inhibitors.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High expression of RAD51 promotes DNA damage repair and survival in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Targeting homologous recombination, new pre-clinical and clinical therapeutic combinations inhibiting RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RAD51 Inhibitors: B02 vs. Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RAD51 inhibitor B02 with other notable inhibitors, supported by experimental data. Due to the lack of publicly available information on a compound specifically named "Rad51-IN-7," this guide will focus on a comparison between B02 and other well-characterized RAD51 inhibitors, namely RI-1 and IBR2.
RAD51, a key protein in the homologous recombination (HR) pathway, is a critical component of the DNA damage response and an attractive target in oncology.[1] Inhibition of RAD51 can sensitize cancer cells to DNA-damaging agents and may be effective in tumors that have become resistant to other therapies.[1] A number of small molecule inhibitors of RAD51 have been developed, each with distinct mechanisms and properties. This guide offers a comparative overview of B02, RI-1, and IBR2 to aid in the selection of the most appropriate compound for specific research applications.
Quantitative Comparison of RAD51 Inhibitors
The following table summarizes the key quantitative data for B02, RI-1, and IBR2. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup.
| Inhibitor | Target | IC50 (DNA Strand Exchange Assay) | Cellular IC50 (Various Cancer Cell Lines) | Mechanism of Action |
| B02 | Human RAD51 | 27.4 µM[2][3] | 12-20 µM[4][5] | Inhibits DNA strand exchange activity by disrupting the binding of RAD51 to DNA.[1][6] |
| RI-1 | Human RAD51 | 5-30 µM[7][8][9] | 20-40 µM (LD50)[8] | Binds covalently to Cysteine 319 on the RAD51 surface, destabilizing the RAD51 filament.[10][11][12] |
| IBR2 | Human RAD51 | Not explicitly reported in a DNA strand exchange assay | 12-20 µM[4][5] | Disrupts RAD51 multimerization and promotes its degradation via the proteasome.[4][13] |
Signaling and Experimental Workflow Diagrams
To visualize the context and evaluation of these inhibitors, the following diagrams illustrate the RAD51-mediated homologous recombination pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: RAD51-Mediated Homologous Recombination Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating RAD51 Inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of RAD51 inhibitors.
DNA Strand Exchange Assay
This assay biochemically measures the ability of RAD51 to catalyze the exchange of strands between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA), a key step in homologous recombination.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, and an ATP regeneration system (e.g., creatine kinase and phosphocreatine).[14][15]
-
RAD51-ssDNA Filament Formation: Incubate purified human RAD51 protein with a fluorescently labeled ssDNA oligonucleotide (e.g., a 90-mer) at 37°C for 10-15 minutes to allow for the formation of the presynaptic filament.[14]
-
Inhibitor Addition: Add the RAD51 inhibitor (e.g., B02, RI-1) at various concentrations to the reaction mixture and incubate for an additional 15-30 minutes at 37°C. A DMSO control is run in parallel.
-
Initiation of Strand Exchange: Initiate the strand exchange reaction by adding a homologous supercoiled dsDNA plasmid (e.g., pUC19).[14]
-
Reaction Quenching and Analysis: After a defined incubation period (e.g., 60-90 minutes) at 37°C, stop the reaction by adding a stop buffer containing SDS and proteinase K.[16]
-
Product Detection: Analyze the reaction products by agarose gel electrophoresis. The formation of nicked circular DNA product indicates successful strand exchange. Quantify the product bands to determine the IC50 of the inhibitor.[16]
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, forming nuclear foci, which is a hallmark of active homologous recombination.
Protocol:
-
Cell Culture and Treatment: Seed human cancer cells (e.g., U2OS, HeLa) on coverslips in a multi-well plate and allow them to adhere. Induce DNA damage using a DNA-damaging agent (e.g., cisplatin, mitomycin C) or ionizing radiation.[17][18]
-
Inhibitor Treatment: Treat the cells with the RAD51 inhibitor at various concentrations for a specified period before, during, or after the induction of DNA damage.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as 0.1-0.5% Triton X-100 in PBS.[19][20]
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against RAD51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[19][20]
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of RAD51 recruitment.[17]
Cell Viability Assay
This assay measures the effect of the RAD51 inhibitors on the proliferation and survival of cancer cells, often in combination with DNA-damaging agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[21][22]
-
Drug Treatment: Treat the cells with a serial dilution of the RAD51 inhibitor alone or in combination with a fixed concentration of a chemotherapeutic agent (e.g., cisplatin, olaparib).[21]
-
Incubation: Incubate the cells for a period of 72 to 120 hours.[5]
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo.[21][23]
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
Conclusion
B02, RI-1, and IBR2 are all valuable tools for studying the role of RAD51 in DNA repair and for exploring its potential as a therapeutic target. They operate through distinct mechanisms, which may result in different biological consequences and therapeutic windows. B02 acts by inhibiting the DNA strand exchange activity of RAD51.[1][2] RI-1 covalently modifies RAD51 to disrupt filament formation.[10][11] IBR2, on the other hand, promotes the degradation of RAD51.[4][13] The choice of inhibitor will depend on the specific research question and the desired experimental outcome. The provided protocols offer a starting point for the in-depth characterization and comparison of these and other RAD51 inhibitors.
References
- 1. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [PDF] RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells | Semantic Scholar [semanticscholar.org]
- 11. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. openworks.mdanderson.org [openworks.mdanderson.org]
- 18. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. biorxiv.org [biorxiv.org]
A Comparative Guide to RAD51 Inhibitors: RI-1 in Focus
For researchers, scientists, and drug development professionals, understanding the nuances of homologous recombination (HR) inhibitors is critical for advancing cancer therapy. This guide provides a detailed examination of RI-1, a well-characterized RAD51 inhibitor. A direct comparison with Rad51-IN-7 could not be conducted due to the absence of publicly available scientific literature on a compound with that specific designation.
RI-1: A Covalent Inhibitor of RAD51
RI-1 is a small molecule inhibitor that targets RAD51, a key protein in the homologous recombination DNA repair pathway. Its mechanism of action is well-documented, providing a solid foundation for its use in research and potential therapeutic applications.
Mechanism of Action
RI-1 functions as an irreversible inhibitor of RAD51.[1][2][3] It forms a covalent bond with the cysteine 319 (Cys319) residue on the surface of the RAD51 protein.[1][2][3][4] This modification is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into the nucleoprotein filaments required for DNA strand invasion and homologous recombination.[1][2][3]
dot
Caption: Mechanism of RI-1 inhibition of RAD51-mediated homologous recombination.
Performance Data for RI-1
The inhibitory activity of RI-1 has been quantified in various in vitro and cellular assays.
| Assay Type | Parameter | Value | Cell Line(s) | Reference(s) |
| In Vitro Assays | ||||
| RAD51-ssDNA Binding (Fluorescence Polarization) | IC50 | 5 - 30 µM | - | [1][4] |
| D-loop Formation | Inhibition | Concentration-dependent | - | [1] |
| Cellular Assays | ||||
| Homologous Recombination (DR-GFP Reporter) | Inhibition | Yes (at 20 µM) | U2OS | [4] |
| Single-Strand Annealing (SSA) | Stimulation | Yes (at 20 µM) | HEK293 | [4] |
| RAD51 Foci Formation (post-DNA damage) | Inhibition | Yes (at 20 µM) | Immortalized human fibroblasts | [4] |
| Cell Viability (as a single agent) | LD50 | 20 - 40 µM | HeLa, MCF-7, U2OS | |
| Sensitization to DNA cross-linking agents (e.g., Mitomycin C) | Yes | Yes | HeLa, MCF-7, U2OS | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize RAD51 inhibitors like RI-1.
RAD51-ssDNA Binding Assay (Fluorescence Polarization)
This in vitro assay measures the binding of RAD51 to single-stranded DNA (ssDNA).
-
Reagents: Purified human RAD51 protein, fluorescently labeled ssDNA oligonucleotide, assay buffer.
-
Procedure:
-
RAD51 protein is pre-incubated with varying concentrations of the inhibitor (e.g., RI-1) in an assay buffer.
-
The fluorescently labeled ssDNA is added to the mixture.
-
The reaction is incubated to allow for binding.
-
Fluorescence polarization is measured using a plate reader.
-
-
Principle: The binding of the large RAD51 protein to the small fluorescent ssDNA causes a decrease in the tumbling rate of the ssDNA, leading to an increase in fluorescence polarization. An effective inhibitor will prevent this binding, resulting in a lower polarization signal.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
D-loop Formation Assay
This biochemical assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled double-stranded DNA molecule, forming a displacement loop (D-loop).
-
Reagents: Purified human RAD51 protein, radiolabeled ssDNA oligonucleotide, homologous supercoiled plasmid DNA, ATP, and reaction buffer.
-
Procedure:
-
RAD51 is pre-incubated with the ssDNA oligonucleotide in the presence of ATP to allow for presynaptic filament formation. The inhibitor is included at various concentrations during this step.
-
The homologous supercoiled dsDNA is added to initiate the strand invasion reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the products are deproteinized.
-
The DNA products are separated by agarose gel electrophoresis.
-
-
Detection: The gel is dried and exposed to a phosphor screen. The amount of D-loop formation is quantified by phosphorimaging.
-
Principle: Successful D-loop formation results in a slower migrating radiolabeled species on the gel compared to the free ssDNA oligonucleotide. Inhibition of RAD51 function leads to a decrease in the formation of this D-loop product.
dot
Caption: Workflow for the in vitro D-loop formation assay.
DR-GFP Reporter Assay for Homologous Recombination
This cell-based assay quantifies the efficiency of HR in living cells.
-
Cell Line: A cell line (e.g., U2OS) engineered to contain a chromosomally integrated DR-GFP reporter cassette. The cassette consists of two different inactive GFP genes.
-
Procedure:
-
Cells are transfected with a plasmid expressing the I-SceI endonuclease, which creates a specific double-strand break in one of the inactive GFP genes.
-
Immediately after transfection, cells are treated with the RAD51 inhibitor or a vehicle control.
-
Cells are incubated for a period (e.g., 48-72 hours) to allow for DNA repair.
-
-
Principle: If the double-strand break is repaired by homologous recombination using the second inactive GFP gene as a template, a functional GFP gene is reconstituted, and the cells will express GFP.
-
Detection and Analysis: The percentage of GFP-positive cells is determined by flow cytometry. A decrease in the percentage of GFP-positive cells in the inhibitor-treated group compared to the control indicates inhibition of HR.
Conclusion
RI-1 is a valuable tool for studying the intricacies of the homologous recombination pathway. Its well-defined mechanism of action and the availability of quantitative performance data make it a benchmark compound for RAD51 inhibition. While a direct comparison with "this compound" is not possible at this time due to a lack of available data, the information presented here for RI-1 provides a comprehensive overview for researchers in the field of DNA repair and cancer biology. The provided experimental protocols offer a starting point for the evaluation of novel RAD51 inhibitors.
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to RAD51 Inhibitors: IBR2 vs. B02
An Objective Comparison of Performance and Efficacy for Researchers and Drug Development Professionals
Introduction
The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. Consequently, small molecule inhibitors of RAD51 have emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides a comparative analysis of two prominent RAD51 inhibitors, IBR2 and B02.
Initial requests for a comparison between Rad51-IN-7 and IBR2 could not be fulfilled due to the limited publicly available scientific data on this compound. Therefore, this guide will focus on a detailed comparison between IBR2 and the well-characterized RAD51 inhibitor, B02, for which extensive experimental data exists.
Mechanism of Action
Both IBR2 and B02 function by disrupting the normal activity of RAD51, albeit through different primary mechanisms.
-
IBR2: This inhibitor has been shown to disrupt the multimerization of RAD51, which is essential for the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA).[1] Furthermore, IBR2 promotes the proteasome-mediated degradation of the RAD51 protein, leading to a reduction in its cellular levels.[2]
-
B02: This compound is reported to inhibit the DNA strand exchange activity of RAD51.[3] It directly binds to RAD51 and has been shown to disrupt the formation of RAD51 foci at sites of DNA damage.[4][5]
Quantitative Efficacy Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for IBR2 and B02 in various experimental contexts. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are a key measure of potency.
| Inhibitor | Assay | Cell Line/System | IC50 Value | Reference |
| IBR2 | Disruption of RAD51/BRC interaction | In vitro | 0.11 µM | [6] |
| Cell Growth Inhibition | MBA-MD-468 | 14.8 µM | ||
| Cell Growth Inhibition | Various Cancer Cell Lines | 12-20 µM | ||
| B02 | RAD51 DNA Strand Exchange | In vitro | 27.3 µM | [3] |
| Homologous Recombination | U-2 OS IndDR-GFP | ~15 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of RAD51 inhibition by IBR2 and B02.
Caption: Workflow for the DR-GFP homologous recombination assay.
References
- 1. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icm.unicancer.fr [icm.unicancer.fr]
Assessing the specificity of Rad51-IN-7 through competitive binding assays
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting Rad51, a key protein in the homologous recombination (HR) pathway of DNA repair, represents a promising avenue for cancer therapy. By disrupting Rad51 function, cancer cells can be rendered more susceptible to DNA damaging agents. A critical aspect of developing any new inhibitor, which we will refer to hypothetically as Rad51-IN-7 , is to thoroughly assess its binding specificity. This guide provides a framework for such an assessment, comparing our hypothetical this compound to other known Rad51 inhibitors using competitive binding assays and outlining the necessary experimental protocols.
Competitive Binding Affinity of Rad51 Inhibitors
A crucial first step in characterizing a new inhibitor is to determine its binding affinity for the target protein and compare it to existing compounds. The dissociation constant (Kd) is a key parameter, where a lower Kd value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC50) is another important measure of a compound's potency.
Below is a table summarizing the binding affinities of several known Rad51 inhibitors. For the purpose of this guide, we have included our hypothetical this compound with a projected high affinity to illustrate its potential as a potent inhibitor.
| Compound | Target | Assay Method | Binding Affinity (Kd) | IC50 | Reference |
| This compound (Hypothetical) | Rad51 | Surface Plasmon Resonance (SPR) | < 1 µM | < 10 µM | N/A |
| B02 | Rad51 | Surface Plasmon Resonance (SPR) | 5.6 µM | 27.4 µM (D-loop assay) | [1] |
| B02-iso | Rad51 | Surface Plasmon Resonance (SPR) | 14.6 µM | Not specified | [2] |
| para-I-B02-iso | Rad51 | Surface Plasmon Resonance (SPR) | 1.4 µM | Not specified | [2] |
| CAM833 | Rad51-BRCA2 interaction | Fluorescence Polarization (FP) | Not specified | Not specified | [3] |
| DIDS | Rad51 | Not specified | Not specified | Not specified | [4][5] |
| IBR2 | Rad51 | Not specified | Not specified | Not specified | [5] |
Note: The data for this compound is hypothetical and serves as a benchmark for a potent and specific inhibitor.
Experimental Protocols
To ensure rigorous and reproducible assessment of a novel inhibitor's specificity, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a powerful technique for measuring the direct binding affinity between a small molecule inhibitor and its protein target in real-time.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for Rad51.
Materials:
-
Recombinant human Rad51 protein
-
This compound and other competitor compounds
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Rad51:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject recombinant Rad51 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized Rad51 surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the target protein.
Objective: To assess the ability of this compound to displace a known fluorescently labeled Rad51 binder.
Materials:
-
Recombinant human Rad51 protein
-
Fluorescently labeled Rad51 ligand (e.g., a fluorescently tagged BRC4 repeat peptide)[3]
-
This compound and other unlabeled competitor compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of Rad51 protein and the fluorescently labeled ligand.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
-
Visualizing Experimental Workflows and Pathways
To provide a clear understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for a competitive binding assay.
Caption: Simplified Rad51 signaling pathway in homologous recombination.
Conclusion
The rigorous assessment of binding specificity is paramount in the development of novel therapeutic agents. By employing techniques such as Surface Plasmon Resonance and Fluorescence Polarization, researchers can obtain quantitative data to compare the potency and specificity of new inhibitors like our hypothetical this compound against existing compounds. This comparative approach, grounded in detailed experimental protocols, is essential for identifying promising drug candidates that can effectively and selectively target Rad51 for cancer treatment. The provided workflows and pathway diagrams serve as a visual guide to facilitate a deeper understanding of these critical processes.
References
- 1. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
A Comparative Analysis of DNA Repair Inhibitors: Targeting RAD51 and PARP Pathways
In the intricate landscape of cancer therapy, targeting the cellular DNA damage response (DDR) has emerged as a cornerstone of precision medicine. This guide provides a comparative study of small molecule inhibitors targeting key proteins in the DNA repair machinery, with a focus on RAD51, a central enzyme in homologous recombination (HR), and Poly (ADP-ribose) polymerase (PARP), a critical player in single-strand break repair. Here, we objectively compare the performance of representative RAD51 inhibitors, B02 and RI-1, with the clinically approved PARP inhibitor, Olaparib, supported by experimental data and detailed methodologies.
Introduction to DNA Repair Inhibition
Deficiencies in DNA repair pathways are a hallmark of many cancers, rendering them vulnerable to synthetic lethality. This therapeutic strategy exploits the co-occurrence of two genetic events that are individually tolerable but lethal when combined. By inhibiting a compensatory DNA repair pathway in cancer cells that already harbor a defect in another, we can induce selective cell death.
RAD51 is a pivotal recombinase that facilitates the crucial step of strand invasion in homologous recombination, a high-fidelity pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] Its overexpression in various cancers is often associated with resistance to chemo- and radiotherapy.[1][2]
PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand breaks (SSBs).[4][5] Inhibition of PARP in cells with deficient HR, often due to mutations in BRCA1 or BRCA2 genes, leads to the accumulation of SSBs that collapse replication forks, generating DSBs that cannot be repaired, ultimately leading to cell death.[4][6]
Comparative Data of DNA Repair Inhibitors
The following tables summarize the key quantitative data for the selected DNA repair inhibitors, providing a direct comparison of their potency and cellular effects.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value(s) | Cell Line Examples | Reference(s) |
| B02 | RAD51 | Specifically inhibits the DNA strand exchange activity of RAD51.[7][8] | 27.4 µM (in vitro D-loop assay)[7] | MDA-MB-231 (Breast Cancer)[8] | [7][8][9] |
| RI-1 | RAD51 | Covalently binds to Cysteine-319 on the RAD51 surface, disrupting filament formation.[10] | 5-30 µM (in vitro DNA binding assay)[10][11] | HeLa, MCF-7, U2OS (Various Cancers)[11] | [10][11][12] |
| Olaparib | PARP1, PARP2 | Competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2, leading to the accumulation of unrepaired SSBs.[4] | < 0.1 µM (catalytic activity)[13]; 1-33.8 µM (growth inhibition)[13] | Ewing sarcoma, medulloblastoma, neuroblastoma, osteosarcoma, BRCA1 deficient cell lines[13] | [4][5][13] |
| Inhibitor | Effect on RAD51 Foci Formation | Effect on Cell Viability | Synergistic Interactions | Reference(s) |
| B02 | Inhibits cisplatin-induced RAD51 foci formation.[8][9] | Sensitizes cancer cells to DNA damaging agents like cisplatin.[8] | Synergistic with cisplatin and PARP inhibitors (Olaparib).[8][9][14] | [8][9][14] |
| RI-1 | Inhibits the formation of subnuclear RAD51 foci following DNA damage.[10] | Induces single-agent toxicity in some cancer cell lines and potentiates the effects of DNA cross-linking drugs.[10][11] | Potentiates the lethal effects of DNA cross-linking agents.[10] | [10][11] |
| Olaparib | Does not directly inhibit RAD51 foci formation. | Induces growth inhibition as a single agent, particularly in HR-deficient cells.[13] | Synergistic with DNA damaging agents (e.g., topotecan, cyclophosphamide) and radiotherapy.[4][13] | [4][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of DNA repair inhibitors.
DNA Strand Exchange Assay (D-loop Formation Assay)
This in vitro assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule, forming a displacement loop (D-loop).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES pH 7.5, MgCl2, BSA, glycerol, NaCl, ATP, and DTT.
-
Inhibitor Pre-incubation: Pre-incubate purified human RAD51 protein with varying concentrations of the test inhibitor (e.g., B02) at room temperature for 5 minutes.
-
DNA Substrate Addition: Add a radiolabeled (e.g., 32P) ssDNA oligonucleotide and a homologous supercoiled dsDNA plasmid (e.g., pUC19) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for D-loop formation.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis followed by autoradiography. The formation of D-loops is quantified by measuring the radioactivity in the corresponding band.[7]
-
IC50 Determination: The concentration of the inhibitor that reduces D-loop formation by 50% is determined as the IC50 value.
RAD51 Foci Formation Assay
This cell-based immunofluorescence assay visualizes the recruitment of RAD51 to sites of DNA damage, forming nuclear foci, which is a hallmark of active homologous recombination.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., U-2 OS, MDA-MB-231) on coverslips and treat with a DNA damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the RAD51 inhibitor (e.g., B02, RI-1) for a specified time.[9][15]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using image analysis software. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of RAD51 recruitment.[15]
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the inhibitors on cell proliferation and survival, both as single agents and in combination with other therapeutic agents.
Protocol (Colony Formation Assay):
-
Cell Seeding: Seed a low density of cells in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor alone or in combination with a DNA damaging agent.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days), replacing the medium with fresh medium containing the treatment as required.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells). The surviving fraction is calculated as the ratio of colonies in the treated group to the control group.[11]
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitors.
Caption: DNA Damage Response Pathways and Inhibitor Targets.
Caption: Experimental Workflow for Evaluating DNA Repair Inhibitors.
Caption: Logical Comparison of DNA Repair Inhibitors.
Conclusion
The development of small molecule inhibitors targeting DNA repair pathways represents a significant advancement in cancer therapy. Direct RAD51 inhibitors like B02 and RI-1 show promise in sensitizing cancer cells to conventional DNA damaging agents by crippling the homologous recombination pathway. In contrast, PARP inhibitors such as Olaparib have demonstrated remarkable success in treating tumors with pre-existing HR deficiencies, a prime example of synthetic lethality.
The choice of inhibitor and therapeutic strategy ultimately depends on the specific genetic background of the tumor. A thorough understanding of the mechanisms of action, potency, and cellular effects of these inhibitors, as provided in this guide, is paramount for researchers and drug development professionals aiming to harness the full potential of targeting DNA repair in cancer. Further research into novel inhibitors and combination therapies will undoubtedly continue to refine and expand the application of this powerful therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAD51 inhibition in triple negative breast cancer cells is challenged by compensatory survival signaling and requires rational combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
